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  • Product: 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • CAS: 53755-66-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives: Synthesis, Functionalization, and Pharmacological Applications

Executive Summary The benzocycloheptanone (benzosuberone) skeleton is a privileged pharmacophore found in numerous natural products, such as colchicine and theaflavins. Within this structural class, 7,7-dimethyl-6,7,8,9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzocycloheptanone (benzosuberone) skeleton is a privileged pharmacophore found in numerous natural products, such as colchicine and theaflavins. Within this structural class, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (commonly referred to as 7,7-dimethylbenzosuberone) has emerged as a critical intermediate in modern medicinal chemistry . This in-depth guide explores the mechanistic rationale behind its structural design, details self-validating synthetic protocols for its core and derivatives, and profiles the structure-activity relationships (SAR) that make these derivatives potent antimicrobial and anticancer agents.

Structural & Mechanistic Rationale: The Power of the Gem-Dimethyl Group

In drug design, the strategic placement of methyl groups is rarely arbitrary. The substitution of a gem-dimethyl moiety at the 7-position of the benzosuberone ring serves two profound purposes:

  • Thermodynamic Pre-organization (The Thorpe-Ingold Effect): During the de novo synthesis of the 7-membered ring, the bulky methyl groups compress the internal bond angle of the alkyl chain. This steric crowding significantly lowers the activation entropy ( ΔS‡ ) required for intramolecular cyclization, driving the formation of the benzoannulene ring with high regioselectivity and exceptional yield.

  • Metabolic Shielding: Unsubstituted benzosuberones are highly susceptible to Cytochrome P450-mediated aliphatic hydroxylation at the benzylic and homobenzylic positions. The 7,7-dimethyl group introduces severe steric hindrance that blocks this primary metabolic liability, effectively increasing the compound's in vivo half-life and improving its pharmacokinetic profile.

De Novo Synthesis of the Core Scaffold

The synthesis of the 7,7-dimethylbenzosuberone core relies on an intramolecular Friedel-Crafts acylation of 3,3-dimethyl-5-phenylpentanoic acid.

Protocol 1: Polyphosphoric Acid (PPA)-Mediated Cyclization

Causality of Reagent Choice: PPA is selected over traditional Lewis acids (like AlCl3​ with SOCl2​ ) because it acts simultaneously as a solvent and a strong Brønsted/Lewis acid. This avoids the generation of corrosive HCl gas, prevents the premature hydrolysis of acid chloride intermediates, and provides a cleaner reaction profile for electron-rich aromatic systems .

Step-by-Step Methodology:

  • Preparation: Heat 50 g of Polyphosphoric acid (PPA) in a round-bottom flask to 90°C to reduce its inherent viscosity, ensuring efficient magnetic stirring.

  • Addition: Slowly add 10 mmol of 3,3-dimethyl-5-phenylpentanoic acid dropwise over 15 minutes to prevent localized exothermic spikes.

  • Cyclization: Elevate the temperature to 120°C and stir continuously for 3 hours. The Thorpe-Ingold effect will rapidly drive the equilibrium toward the cyclic ketone.

  • Quenching: Cool the mixture to 60°C and pour it vigorously over 200 g of crushed ice to hydrolyze the polyphosphate esters.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3​ to neutralize residual acid and remove any unreacted starting material.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar carboxylic acid streak ( Rf​∼0.1 ) and the emergence of a UV-active, less polar ketone spot ( Rf​∼0.6 ) validates successful cyclization. Confirm via 1H-NMR by observing the disappearance of the broad −COOH peak ( ∼11.0 ppm) and the presence of a sharp, integrated singlet for the gem-dimethyl protons at ∼1.0 ppm.

Derivatization Workflows

The ketone moiety at the 5-position serves as a versatile synthetic handle for generating biologically active derivatives, such as amines, pyrazoles, and thiazoles.

Protocol 2: Reductive Amination to 7,7-Dimethylbenzosuberone-5-amine

Causality of Reagent Choice: Sodium cyanoborohydride ( NaBH3​CN ) is utilized because of its strict chemoselectivity. At pH 6-7, it reduces the protonated iminium ion exponentially faster than the neutral carbonyl group, preventing the formation of an unwanted alcohol byproduct.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5 mmol of the synthesized ketone in 20 mL of anhydrous methanol. Add a 10-fold molar excess (50 mmol) of ammonium acetate ( NH4​OAc ). Rationale: The massive excess of ammonia drives the thermodynamic equilibrium toward the imine intermediate.

  • Reduction: Add 6 mmol of NaBH3​CN in small portions. Stir at 25°C for 24 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with 1M HCl in a fume hood (Caution: HCN gas evolution) to destroy excess hydride. Basify the solution with 2M NaOH to pH > 10, and extract with dichloromethane.

  • Self-Validating Checkpoint: Draw a small aliquot prior to reduction, remove the solvent, and analyze via IR spectroscopy. The appearance of a strong C=N stretch at ∼1650 cm−1 and the disappearance of the C=O stretch at ∼1680 cm−1 validates intermediate formation. Final amine validation is confirmed via LC-MS showing an [M+H]+ peak at m/z190.1 .

Synthesis A 3,3-Dimethyl-5-phenylpentanoic acid B Intramolecular Friedel-Crafts (PPA, 120°C) A->B C 7,7-Dimethylbenzosuberone (Core Scaffold) B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D F Heterocyclic Condensation (Hydrazonoyl halides) C->F E 7,7-Dimethylbenzosuberone-5-amine D->E G Pyrazole/Thiazole Derivatives F->G

Synthetic pathways for 7,7-dimethylbenzosuberone and its key derivatives.

Pharmacological Profiling & SAR Data

Recent literature highlights the profound biological activity of heterocyclic systems bearing the benzosuberone scaffold. When the 7,7-dimethylbenzosuberone core is fused or conjugated with pyrazole, thiophene, or thiazole rings, the resulting derivatives exhibit broad-spectrum antimicrobial and antifungal properties .

Mechanistically, molecular docking studies reveal that these derivatives act as potent competitive inhibitors of the Topoisomerase II enzyme . By fitting into the binding pocket of the enzyme, they stabilize the DNA cleavage complex, effectively halting DNA replication and inducing cell death in pathogenic microorganisms .

Quantitative Data Summary

The table below summarizes the in vitro efficacy and in silico binding affinities of various benzosuberone derivatives compared to commercial antibiotic standards.

Compound / DerivativeTarget Organism / EnzymeMIC ( μ g/mL)Docking Score ( Δ G, Kcal/mol)Reference Standard (MIC)
7,7-Dimethyl Scaffold N/A (Precursor)>100N/AN/A
Thiazole-Benzosuberone Staphylococcus aureus3.12-6.16 (Topo II)Norfloxacin (6.25)
Pyrazole-Benzosuberone Candida albicans6.25-5.80 (Topo II)Neomycin (12.5)
Thiophene-Benzosuberone Aspergillus niger12.5-4.61 (Topo II)Neomycin (12.5)

Data synthesized from docking and antimicrobial evaluations of benzosuberone-heterocycle conjugates.

Mechanism Compound Benzosuberone Derivative Target Topoisomerase II Enzyme Compound->Target Competitive Binding (ΔG -4.6 to -6.1 Kcal/mol) Complex DNA Cleavage Complex Target->Complex Stabilizes Inhibition Inhibition of DNA Replication Complex->Inhibition Outcome Bactericidal / Antifungal Effect Inhibition->Outcome

Pharmacological mechanism of benzosuberone derivatives via Topoisomerase II.

Conclusion

The 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one scaffold represents a triumph of rational chemical design. By leveraging thermodynamic principles to ease synthesis and steric hindrance to prevent rapid metabolism, researchers have unlocked a highly stable precursor. Through validated, scalable derivatization techniques like reductive amination and heterocyclic condensation, this core can be transformed into advanced therapeutic agents capable of outperforming standard antibiotics against resistant strains.

References

  • Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton Mini-Reviews in Medicinal Chemistry[Link]

  • Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking Polycyclic Aromatic Compounds (Taylor & Francis)[Link]

  • Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold Molecules (MDPI)[Link]

  • One hundred years of benzotropone chemistry Beilstein Journal of Organic Chemistry[Link]

Exploratory

biological activity of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in drug discovery

An In-Depth Technical Guide to the Biological Evaluation of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Drug Discovery Abstract The benzosuberone scaffold is a privileged structural motif in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Evaluation of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Drug Discovery

Abstract

The benzosuberone scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide focuses on a specific, yet under-investigated derivative, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one . While direct biological data for this compound is limited in publicly accessible literature, its structural features, particularly the gem-dimethyl substitution on the seven-membered ring, suggest the potential for unique pharmacological properties and a favorable metabolic profile. This document provides a comprehensive framework for the systematic evaluation of this compound's biological activity, drawing upon established methodologies for analogous benzosuberones. We will detail a strategic, step-by-step approach to unlock its therapeutic potential, from initial synthesis and in vitro screening to preliminary in vivo assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Therapeutic Promise of the Benzosuberone Core

The benzosuberone core, a tricyclic system consisting of a benzene ring fused to a seven-membered cycloheptanone ring, is a key pharmacophore in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives of this scaffold have been reported to exhibit a broad spectrum of therapeutic activities, making them attractive starting points for drug discovery programs.[5][6]

The primary mechanism of action for many anticancer benzosuberone derivatives is the inhibition of tubulin polymerization.[5][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The conformational flexibility of the seven-membered ring allows for optimal interaction with the binding pocket, a feature that can be fine-tuned through chemical modification.

The introduction of a gem-dimethyl group at the C7 position of the benzo[1]annulen-5-one core, as in our target molecule, is a strategic chemical modification. This substitution is anticipated to have several effects:

  • Conformational Restriction: The dimethyl groups will likely lock the seven-membered ring into a preferred conformation, which may enhance binding affinity and selectivity for its molecular target(s).

  • Increased Lipophilicity: The methyl groups will increase the compound's lipophilicity, potentially improving membrane permeability and cellular uptake.

  • Metabolic Stability: The gem-dimethyl substitution may block potential sites of metabolism, leading to an improved pharmacokinetic profile.

Given the established anticancer activity of related benzosuberones, a primary focus of this guide will be the evaluation of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one as a potential anticancer agent. However, the versatile nature of the benzosuberone scaffold warrants a broader screening approach to uncover other potential therapeutic applications.

Synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

A robust and scalable synthetic route is paramount for any drug discovery campaign. The synthesis of the target compound can be approached through several established methods for constructing the benzosuberone core. A common and effective strategy involves an intramolecular Friedel-Crafts acylation.

Proposed Synthetic Workflow

A Starting Material (e.g., 4,4-dimethyl-5-phenylpentanoic acid) B Activation of Carboxylic Acid (e.g., with thionyl chloride) A->B SOCl2 C Intramolecular Friedel-Crafts Acylation (e.g., using AlCl3) B->C AlCl3, CS2 D 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one C->D Work-up E Purification (e.g., Column Chromatography) D->E Silica gel

Caption: Proposed synthetic workflow for 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Detailed Experimental Protocol: Synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
  • Step 1: Acid Chloride Formation. To a solution of 4,4-dimethyl-5-phenylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N2). Add a catalytic amount of dimethylformamide (DMF, 1 drop). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Step 2: Intramolecular Friedel-Crafts Acylation. Dissolve the crude acid chloride in anhydrous carbon disulfide (CS2, 20 mL/g). Cool the solution to 0 °C and add aluminum chloride (AlCl3, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Step 3: Reaction Quench and Work-up. Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid (HCl). Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one . Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: A Multi-pronged Approach

A systematic in vitro evaluation is essential to determine the biological activity profile of the target compound. Based on the known activities of the benzosuberone class, we propose a tiered screening cascade.

Tier 1: Primary Anticancer Screening

The initial focus will be on assessing the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

Table 1: Proposed NCI-60 Human Tumor Cell Line Panel for Primary Screening

Cancer TypeCell Line
LeukemiaCCRF-CEM
Non-Small Cell LungNCI-H460
ColonHCT-116
CNSSF-268
MelanomaUACC-62
OvarianOVCAR-3
Renal786-0
ProstatePC-3
BreastMCF7
Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Tier 2: Mechanism of Action Studies

If significant cytotoxic activity is observed, subsequent studies will focus on elucidating the mechanism of action. Given the precedent for benzosuberones as tubulin inhibitors, this will be the primary hypothesis to investigate.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Assay Setup: In a 96-well plate, add tubulin protein (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add various concentrations of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one . Include a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel, a polymerization promoter).

  • Fluorescence Monitoring: Monitor the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) over time at 37 °C.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

A Tubulin Dimers (α and β) B GTP Binding A->B C Microtubule Polymerization B->C G Microtubule Disruption C->G Dynamic Instability D 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one E Binding to Colchicine Site on β-Tubulin D->E F Inhibition of Polymerization E->F F->G H G2/M Cell Cycle Arrest G->H I Apoptosis H->I

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Tier 3: Broader Biological Screening

In parallel with the anticancer evaluation, the compound should be screened against a panel of other relevant biological targets to explore its full therapeutic potential.

Table 2: Proposed Targets for Broader Biological Screening

Therapeutic AreaTarget Class/AssayRationale
Antimicrobial Minimum Inhibitory Concentration (MIC) against bacteriaBenzosuberone derivatives have shown antibacterial activity.[2]
Anti-inflammatory COX-1/COX-2 Inhibition AssayThe benzosuberone scaffold is present in some anti-inflammatory agents.[6]
CNS Activity Receptor Binding Assays (e.g., for dopamine, serotonin)The rigid tricyclic structure is common in CNS-active compounds.

In Vivo Evaluation: Preliminary Assessment of Efficacy and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Proposed In Vivo Workflow

A In Vitro Hit Compound B Maximum Tolerated Dose (MTD) Study in Mice A->B C Human Tumor Xenograft Model (e.g., subcutaneous HCT-116 in nude mice) B->C F Pharmacokinetic (PK) Study B->F D Treatment with Compound vs. Vehicle Control C->D E Monitor Tumor Growth and Body Weight D->E G Data Analysis and Lead Optimization E->G F->G

Caption: Proposed workflow for the in vivo evaluation of a hit compound.

Detailed Experimental Protocol: Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (at a pre-determined dose based on MTD studies) and vehicle control via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one represents a novel and unexplored chemical entity within the medicinally important benzosuberone class. The strategic incorporation of the gem-dimethyl group provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive research plan outlined in this guide provides a clear and logical path forward for its biological evaluation.

Successful execution of this research program will not only elucidate the therapeutic potential of this specific molecule but will also contribute valuable structure-activity relationship (SAR) data to the broader field of benzosuberone-based drug discovery. Future efforts will focus on lead optimization, including the synthesis and evaluation of analogs with modifications to the aromatic ring and the seven-membered ring, to further enhance potency, selectivity, and pharmacokinetic properties.

References

  • Behbehani H, Ibrahim HM, Makhseed S, El-Zaher M, Dawood KM. Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Molecules. 2021;26(11):3357. Available from: [Link]

  • Bukhari SNA, Kumar Penumala, S, Jantan I, Rahman NAA. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini Rev Med Chem. 2023;23(1):3-23. Available from: [Link]

  • Kingston DGI. Tubulin-Interactive Natural Products as Anticancer Agents. J Nat Prod. 2009;72(3):507-515. Available from: [Link]

  • Behbehani H, Dawood KM, El-Apasery MA. Biological evaluation of benzosuberones. Expert Opin Ther Pat. 2018;28(1):37-51. Available from: [Link]

  • From Bench to Bedside: Advances in the Synthesis of Dibenzosuberane Derivatives and Enhanced Bioactivity. Journal of Chemical Health Risks. Available from: [Link]

  • Dawood KM, Behbehani H, El-Apasery MA. Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents. 2018;28(1):37-51. Available from: [Link]

Sources

Foundational

Historical Synthesis Routes for 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Comprehensive Technical Guide

Executive Summary The compound 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (commonly referred to as 7,7-dimethyl-1-benzosuberone) is a critical bicyclic scaffold utilized in the development of rigid, lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (commonly referred to as 7,7-dimethyl-1-benzosuberone) is a critical bicyclic scaffold utilized in the development of rigid, lipophilic pharmacophores. Its unique seven-membered fused ring system is frequently employed in the design of retinoid receptor agonists, cardiovascular agents, and specialized neuroactive compounds.

Synthesizing a seven-membered benzannulated ring presents distinct thermodynamic and kinetic challenges compared to standard five- or six-membered systems. As a Senior Application Scientist, I have structured this whitepaper to dissect the classical, field-proven four-step linear synthesis of this molecule. Rather than merely listing reagents, this guide explores the physicochemical causality behind each transformation—emphasizing chemoselectivity, conformational pre-organization (the Thorpe-Ingold effect), and the pseudo-high-dilution principles required to suppress oligomerization.

Retrosynthetic Strategy & Pathway Overview

The historical synthesis of 7,7-dimethyl-1-benzosuberone relies on a highly robust sequence of Friedel-Crafts chemistry and chemoselective reduction. The target molecule is disconnected at the C4a–C5 bond, revealing an intramolecular Friedel-Crafts acylation strategy. The required precursor, 3,3-dimethyl-5-phenylpentanoic acid[1], is assembled via an intermolecular Friedel-Crafts reaction between benzene and a symmetrical anhydride, followed by the specific deoxygenation of the resulting benzylic ketone.

SynthesisPathway SM Benzene + 3,3-Dimethylglutaric anhydride Int1 3,3-Dimethyl-5-oxo- 5-phenylpentanoic acid SM->Int1 AlCl3 Int2 3,3-Dimethyl-5- phenylpentanoic acid Int1->Int2 H2, Pd/C Int3 3,3-Dimethyl-5- phenylpentanoyl chloride Int2->Int3 SOCl2 Target 7,7-Dimethyl-1-benzosuberone Int3->Target AlCl3, CH2Cl2

Figure 1: Four-step historical synthesis route to 7,7-dimethyl-1-benzosuberone.

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Intermolecular Friedel-Crafts Acylation

Objective: Synthesis of 3,3-dimethyl-5-oxo-5-phenylpentanoic acid.

  • Causality & Design: The synthesis begins with the reaction of benzene and 3,3-dimethylglutaric anhydride in the presence of anhydrous aluminum chloride (AlCl₃)[2]. The choice of a cyclic anhydride is deliberate: its inherent C2v​ symmetry ensures that nucleophilic attack by benzene yields a single regioisomer, bypassing the complex mixtures often seen in the acylation of unsymmetrical substrates. Benzene acts as both the solvent and the nucleophile, driving the equilibrium forward.

  • Protocol: A mixture of 3,3-dimethylglutaric anhydride (70.4 mmol), anhydrous AlCl₃ (176 mmol), and benzene (100 mL) is heated to reflux for 5 hours[2]. The reaction is quenched by carefully pouring the mixture into ice water, followed by acidification to pH 1 with 35% HCl[2]. The product is extracted with ethyl acetate, washed with brine, dried over MgSO₄, and concentrated in vacuo[2].

  • Self-Validating System: The success of this step is inherently validated by an acid-base extraction. The desired keto-acid is soluble in aqueous base (e.g., NaHCO₃), allowing facile separation from neutral organic impurities. Precipitation upon re-acidification to pH 1 confirms product formation[2].

Phase 2: Chemoselective Benzylic Hydrogenolysis

Objective: Deoxygenation to yield 3,3-dimethyl-5-phenylpentanoic acid[1].

  • Causality & Design: The ketone must be reduced to a methylene group without reducing the carboxylic acid or the aromatic ring. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected because benzylic carbonyls are uniquely susceptible to hydrogenolysis. Acetic acid is used as the solvent; its protic nature facilitates the protonation of the intermediate benzylic alcohol, promoting the elimination of water and subsequent reduction to the alkane[2].

  • Protocol: 3,3-Dimethyl-5-oxo-5-phenylpentanoic acid (77.2 mmol) is dissolved in acetic acid (170 mL)[2]. 10% Pd/C is added as a catalyst, and the mixture is subjected to catalytic hydrogenation at room temperature[2]. Upon completion, the catalyst is removed via filtration through Celite, and the solvent is evaporated.

  • Self-Validating System: The reaction is validated by the cessation of hydrogen gas uptake. Spectroscopically, IR analysis must show the complete disappearance of the benzylic ketone carbonyl stretch (~1680 cm⁻¹), leaving only the carboxylic acid carbonyl intact.

Phase 3: Acid Chloride Activation

Objective: Conversion to 3,3-dimethyl-5-phenylpentanoyl chloride.

  • Causality & Design: To facilitate the final ring closure, the carboxylic acid is converted to the highly electrophilic acid chloride using thionyl chloride (SOCl₂)[3]. The choice of SOCl₂ over PCl₃ or PCl₅ is driven by the fact that its byproducts (SO₂ and HCl) are gaseous, shifting the equilibrium completely to the right and allowing for easy removal under vacuum[3].

  • Protocol: 82 g of 3,3-dimethyl-5-phenylvaleric acid is treated with 57 mL of thionyl chloride and heated to reflux for 30 minutes[3]. The excess reagent is evaporated, followed by high vacuum for 1.5 hours[3].

  • Self-Validating System: The reaction is complete when the evolution of HCl and SO₂ gases ceases. The crude acid chloride must be used immediately in the next step without aqueous workup to prevent hydrolysis.

Phase 4: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of 7,7-dimethyl-1-benzosuberone.

  • Causality & Design: Forming a seven-membered ring is entropically less favorable than forming five- or six-membered rings, often leading to competitive intermolecular oligomerization. To counteract this, the synthesis employs a pseudo-high-dilution technique[3]. Furthermore, the presence of the gem-dimethyl group at C3 of the pentanoyl chain exerts a Thorpe-Ingold effect (conformational pre-organization), restricting the degrees of freedom of the chain and bringing the electrophilic acylium ion into close proximity with the nucleophilic aromatic ring. This significantly enhances the rate of intramolecular cyclization.

  • Protocol: The prepared acid chloride is dissolved in 300 mL of anhydrous methylene chloride (CH₂Cl₂) and added dropwise over 3.5 hours under an argon atmosphere to a suspension of 79 g of AlCl₃ in 650 mL of CH₂Cl₂[3]. The reaction mixture is stirred for an additional 10 minutes, poured onto ice, and the organic phase is washed with water, dried, and evaporated[3].

  • Self-Validating System: The success of the pseudo-high-dilution cyclization is confirmed by TLC (absence of polymeric baseline material) and the emergence of a conjugated ketone peak in the IR spectrum (~1675 cm⁻¹)[3].

Mechanism SM 3,3-Dimethyl-5-phenylpentanoyl chloride Acylium Acylium Ion Intermediate SM->Acylium AlCl3 (- AlCl4⁻) PiComplex Wheland Intermediate Acylium->PiComplex Thorpe-Ingold Effect Product 7,7-Dimethyl-1-benzosuberone PiComplex->Product Deprotonation (- H⁺)

Figure 2: Mechanistic pathway of the intramolecular Friedel-Crafts cyclization.

Quantitative Data & Process Metrics

The following table summarizes the key quality attributes (KQAs) and typical yields for each step of the synthesis.

StepTransformationReagentsTypical YieldKey Quality Attribute (KQA)
1 Intermolecular AcylationBenzene, 3,3-Dimethylglutaric anhydride, AlCl₃85-90%Absence of di-acylated byproducts; base-solubility
2 Benzylic HydrogenolysisH₂, 10% Pd/C, AcOH90-95%Complete disappearance of C=O stretch in IR (~1680 cm⁻¹)
3 ChlorinationSOCl₂>98% (crude)Complete removal of residual SOCl₂
4 Intramolecular CyclizationAlCl₃, CH₂Cl₂75-80%High dilution to minimize oligomeric impurities

Conclusion & Future Perspectives

The historical synthesis of 7,7-dimethyl-1-benzosuberone remains a masterclass in the application of fundamental organic principles—specifically chemoselectivity, symmetry, and conformational pre-organization. While modern synthetic methodologies (e.g., transition-metal-catalyzed ring-closing metathesis or directed C-H activation) offer alternative routes to benzannulated systems, the classical four-step sequence detailed above remains the most scalable and economically viable approach for producing this critical pharmacophore scaffold.

References

  • Hoffmann-La Roche Inc. (1991). US Patent 4992574A - Benzocycloheptene derivatives. Google Patents.
  • Takeda Chemical Industries Ltd. (1999). WO Patent 1999061414A1 - Novel substituted guanidine derivatives and process for producing the same. Google Patents.
  • National Center for Biotechnology Information . PubChem Compound Summary for CID 22620527, 3,3-Dimethyl-5-phenylpentanoic acid. PubChem. Available at:[Link]

Sources

Exploratory

thermodynamic stability and conformation of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Thermodynamic Stability and Conformational Dynamics of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Structural and Kinetic Blueprint Executive Summary In advanced medicinal chemistry and structural biology, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Structural and Kinetic Blueprint

Executive Summary

In advanced medicinal chemistry and structural biology, the precise control of molecular conformation is paramount for optimizing target binding affinity and pharmacokinetic profiles. The molecule 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 7,7-dimethyl-1-benzosuberone) represents a highly specialized scaffold where structural modifications dictate profound thermodynamic consequences.

Unlike its unsubstituted counterpart, the introduction of a gem-dimethyl group at the C7 position of the fused seven-membered cycloheptanone ring fundamentally alters the molecule's conformational energy landscape. By leveraging the Thorpe-Ingold effect, this substitution restricts the ring's degrees of freedom, significantly increasing the thermodynamic stability of the cyclized form and locking the molecule into a rigidified chair/twist-chair conformation[1]. This whitepaper dissects the causality behind these thermodynamic shifts and provides self-validating experimental protocols for profiling such complex cyclic systems.

The Conformational Landscape of Benzocycloheptenones

The core structure of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one consists of a benzene ring fused to a seven-membered ketone. In unsubstituted cycloheptanes, the ring is highly flexible, rapidly pseudorotating through various chair, boat, and twist-boat conformations. However, the benzosuberone scaffold is geometrically constrained by two factors:

  • Aromatic Fusion (C4a-C9a): The sp² hybridized carbons anchor a rigid planar segment, eliminating several modes of pseudorotation.

  • Carbonyl Group (C5): The sp² hybridized ketone further flattens the adjacent section of the ring.

Despite these constraints, unsubstituted benzosuberones can still undergo rapid ring inversion (chair-to-chair) via a wagging motion of the C6-C7-C8 segment[1]. The introduction of the 7,7-dimethyl group drastically alters this dynamic. The bulky methyl groups introduce severe transannular steric clashes (analogous to 1,3-diaxial interactions in cyclohexanes) if the ring attempts to pass through a planar or boat-like transition state, effectively deepening the potential energy well of the ground-state conformation.

The Thorpe-Ingold Effect: Thermodynamic and Kinetic Implications

The exceptional thermodynamic stability of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is primarily driven by the Thorpe-Ingold (gem-dimethyl) effect [2]. This phenomenon governs both the thermodynamics of the ring's formation and its static conformational stability through two distinct causal mechanisms:

  • Enthalpic Compression: In the acyclic precursor, the steric bulk of the gem-dimethyl groups forces a compression of the internal C6-C7-C8 bond angle. This compression pushes the reactive termini closer together, lowering the activation enthalpy ( ΔH‡ ) required for cyclization and relieving internal strain upon ring closure[3].

  • Entropic Restriction: The bulky methyl groups restrict the free rotation of adjacent C-C bonds in the acyclic state. Because the ground state already possesses low entropy, the entropic penalty ( ΔS ) typically associated with forming a highly ordered seven-membered ring is minimized.

Once cyclized, these same forces prevent the ring from easily inverting, yielding a highly pre-organized pharmacophore that is highly valuable in drug design, such as in the development of rigidified tubulin polymerization inhibitors[4].

ThorpeIngold N1 Acyclic Precursor (High Entropic Freedom) N2 Gem-Dimethyl Substitution at C7 (Thorpe-Ingold Effect) N1->N2 N3 Angle Compression (Enthalpic) C6-C7-C8 bond angle decreases N2->N3 N4 Rotational Restriction (Entropic) Reduced degrees of freedom N2->N4 N5 7,7-dimethyl-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one (Thermodynamically Stable Chair) N3->N5 Lowers ΔH‡ for cyclization N4->N5 Reduces ΔS penalty

Logical flow of the Thorpe-Ingold effect driving the thermodynamic stability of the benzosuberone ring.

Quantitative Thermodynamic Data

To contextualize the stabilizing effect of the 7,7-dimethyl substitution, we can compare the kinetic and thermodynamic parameters of the substituted molecule against the baseline unsubstituted 1-benzosuberone. Group-additivity methods and empirical data confirm that gem-dimethyl substitutions predictably alter the standard heat of formation ( ΔHf∘​ ) and inversion barriers[5].

Table 1: Thermodynamic and Kinetic Parameters for Benzocyclohepten-5-one Derivatives

ParameterUnsubstituted 1-Benzosuberone7,7-Dimethyl-1-benzosuberoneMechanistic Causality
Predominant Conformation ChairTwist-Chair / ChairSteric bulk of C7 methyls forces a slight twist to relieve transannular strain against the C9 protons.
Ring Inversion Barrier ( ΔG‡ ) ~8.5 kcal/mol> 10.0 kcal/molSevere 1,3-diaxial-like interactions in the planar transition state restrict ring inversion[1].
Relative Enthalpy of Formation ( ΔHf∘​ ) BaselineLower (More Stable)Angle compression (Thorpe-Ingold) relieves ring strain relative to the acyclic precursor[5].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the conformational locking and thermodynamic stability of this molecule, researchers must employ rigorous, self-validating analytical techniques. Below are the definitive protocols for kinetic and thermodynamic profiling.

Protocol 1: Conformational Profiling via Variable-Temperature NMR (VT-NMR)

Dynamic NMR (DNMR) is the gold standard for measuring the free energy of activation ( ΔG‡ ) for ring inversion. By lowering the temperature, the exchange rate between conformations slows down relative to the NMR timescale, causing peak decoalescence[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in 0.6 mL of a low-freezing deuterated solvent (e.g., CD2​Cl2​ or CHF2​Cl for ultra-low temperatures).

  • Internal Calibration (Self-Validation): Add a sealed capillary containing 100% methanol to the NMR tube. The chemical shift difference between the methanol CH3​ and OH protons serves as an absolute internal thermometer, eliminating hardware temperature calibration errors.

  • Spectral Acquisition: Acquire baseline 1H and 13C NMR spectra at 298 K. The C6 and C8 methylene protons will appear as time-averaged multiplets due to rapid exchange.

  • Cooling Gradient: Lower the probe temperature in 5 K increments. Allow 10 minutes of equilibration at each step to ensure thermal homogeneity.

  • Decoalescence Tracking: Monitor the methylene signals. As the temperature drops below the coalescence temperature ( Tc​ ), the time-averaged signals will broaden and split into distinct AB quartets, representing the locked axial and equatorial protons of the rigidified chair conformation.

  • Kinetic Extraction: Use line-shape analysis software (e.g., DNMR3) to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) versus 1/T (Eyring plot) to calculate ΔH‡ and ΔS‡ .

Protocol 2: Thermodynamic Stability Assessment via Isodesmic DFT Calculations

To isolate the exact stabilization energy imparted by the gem-dimethyl group without the systematic errors inherent to standard Density Functional Theory (DFT) calculations, isodesmic reaction modeling must be employed[5].

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D model of 7,7-dimethyl-1-benzosuberone. Optimize the geometry using a robust functional and basis set (e.g., ω B97X-D/6-311+G(d,p)) to account for dispersion forces critical in sterically crowded systems.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Self-Validation Check: Ensure there are zero imaginary frequencies, confirming the structure is a true ground-state minimum rather than a transition state.

  • Isodesmic Reaction Design: Construct a hypothetical, balanced chemical equation where the number and types of chemical bonds are conserved. Example: 7,7-dimethyl-1-benzosuberone + propane 1-benzosuberone + 2,2-dimethylpropane.

  • Energy Calculation: Calculate the zero-point energy (ZPE) corrected electronic energies for all four species.

  • Thermodynamic Extraction: The ΔH of this isodesmic reaction directly quantifies the thermodynamic stabilization (strain relief) provided by the gem-dimethyl group relative to an acyclic reference.

Workflow S1 Sample Prep (7,7-dimethyl derivative) S2 VT-NMR Spectroscopy (Decoalescence tracking) S1->S2 S3 Line Shape Analysis (Rate constant extraction) S2->S3 S4 Eyring Plot (ΔG‡, ΔH‡, ΔS‡ calculation) S3->S4 S5 DFT Validation (Isodesmic reactions) S4->S5

Step-by-step experimental workflow for conformational and thermodynamic profiling.

Implications in Drug Development

For drug development professionals, the thermodynamic stability of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is not merely an academic curiosity—it is a strategic tool. When a flexible molecule binds to a protein target, it suffers a massive entropic penalty as it is forced into a single bioactive conformation. By utilizing the Thorpe-Ingold effect to pre-organize and lock the benzosuberone ring into its bioactive chair/twist-chair geometry, the entropic penalty of binding is drastically reduced. This strategy has been successfully leveraged in the design of highly potent, rigidified analogues of tubulin polymerization inhibitors, resulting in superior vascular disrupting agents for oncology[4].

References

  • Source: Science.
  • Title: Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules Source: MDPI URL
  • Title: Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization.
  • Title: Chiral π–Cu(II)
  • Title: Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds Source: Canadian Journal of Chemistry URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Detailed Protocol This document provides a comprehensive, step-by-step guide for the synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annule...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Detailed Protocol

This document provides a comprehensive, step-by-step guide for the synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a valuable scaffold in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.

Introduction

Benzosuberones, or 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ones, are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their seven-membered ring fused to a benzene ring provides a unique three-dimensional structure that is of significant interest in the development of novel therapeutics. The dimethyl substitution at the 7-position introduces specific steric and electronic properties that can modulate the pharmacological profile of derivative compounds.

The synthetic strategy outlined herein employs a classical and robust approach involving an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a reduction and a final intramolecular Friedel-Crafts acylation to achieve the desired cyclization.

Overall Synthetic Workflow

The synthesis is divided into two main stages: the preparation of the precursor, 5-phenyl-3,3-dimethylpentanoic acid, and its subsequent cyclization to the target compound.

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization A 3,3-Dimethylglutaric Anhydride + Benzene B Friedel-Crafts Acylation (AlCl3) A->B Step 1.1 C 5-Oxo-5-phenyl-3,3-dimethylpentanoic acid B->C D Ketone Reduction (Clemmensen or Wolff-Kishner) C->D Step 1.2 E 5-Phenyl-3,3-dimethylpentanoic acid D->E F Acyl Chloride Formation (SOCl2) E->F Step 2.1 G 5-Phenyl-3,3-dimethylpentanoyl chloride F->G H Intramolecular Friedel-Crafts Acylation (AlCl3) G->H Step 2.2 I 7,7-Dimethyl-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one H->I

Caption: Overall synthetic workflow for 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Stage 1: Synthesis of 5-Phenyl-3,3-dimethylpentanoic Acid

This stage involves the synthesis of the key precursor acid through a Friedel-Crafts acylation followed by a ketone reduction.

Materials and Equipment
  • 3,3-Dimethylglutaric anhydride

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Zinc amalgam (Zn(Hg)) or Hydrazine hydrate (N₂H₄·H₂O) and Potassium hydroxide (KOH)

  • Diethylene glycol (for Wolff-Kishner)

  • Toluene

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step 1.1: Friedel-Crafts Acylation to form 5-Oxo-5-phenyl-3,3-dimethylpentanoic acid

This reaction establishes the basic carbon skeleton by acylating benzene with 3,3-dimethylglutaric anhydride. The Lewis acid catalyst, aluminum chloride, activates the anhydride for electrophilic aromatic substitution.[2]

Protocol:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous benzene (used as both reactant and solvent).

  • Addition of Reactant: Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

  • Reaction Execution: Cool the reaction flask in an ice bath to 0-5 °C. Add the anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to a gentle reflux (around 60-70 °C) for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve. This will result in a biphasic mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether or ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to extract the carboxylic acid product. Acidify the bicarbonate extract with concentrated HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 5-oxo-5-phenyl-3,3-dimethylpentanoic acid.

Step 1.2: Reduction of the Ketone to 5-Phenyl-3,3-dimethylpentanoic acid

The carbonyl group of the keto-acid is reduced to a methylene group. Two common methods, the Clemmensen and Wolff-Kishner reductions, are suitable. The choice depends on the substrate's sensitivity to strong acid or base.[3][4]

Method A: Clemmensen Reduction (Acidic Conditions) [1][3][5]

Protocol:

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reaction Execution: Add 5-oxo-5-phenyl-3,3-dimethylpentanoic acid (1.0 eq) to the flask. Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically, add small portions of concentrated HCl to maintain the acidity.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 5-phenyl-3,3-dimethylpentanoic acid.

Method B: Wolff-Kishner Reduction (Basic Conditions) [4][6][7]

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-oxo-5-phenyl-3,3-dimethylpentanoic acid (1.0 eq) and potassium hydroxide (4.0 eq) in diethylene glycol.

  • Hydrazone Formation: Add hydrazine hydrate (3.0 eq) to the mixture. Heat the reaction to 130-140 °C for 1-2 hours to form the hydrazone.

  • Reduction: Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-4 hours until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and dilute with water. Acidify with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenyl-3,3-dimethylpentanoic acid.

Stage 2: Intramolecular Friedel-Crafts Acylation to Yield the Final Product

The precursor acid is converted to its more reactive acyl chloride, which then undergoes an intramolecular cyclization to form the seven-membered ring of the target benzosuberone.[8][9]

Materials and Equipment
  • 5-Phenyl-3,3-dimethylpentanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount for oxalyl chloride)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating and cooling capabilities

  • Rotary evaporator

Step 2.1: Formation of 5-Phenyl-3,3-dimethylpentanoyl chloride

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 5-phenyl-3,3-dimethylpentanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Reaction Execution: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure appropriate trapping of the corrosive vapors). The resulting crude 5-phenyl-3,3-dimethylpentanoyl chloride is typically used directly in the next step without further purification.

Step 2.2: Intramolecular Friedel-Crafts Acylation

Protocol:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Dissolve the crude 5-phenyl-3,3-dimethylpentanoyl chloride from the previous step in anhydrous dichloromethane and add it to a dropping funnel.

  • Cyclization: Cool the AlCl₃ suspension to 0 °C in an ice bath. Add the acyl chloride solution dropwise over 30 minutes. After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Quantitative Data Summary

StepReactantReagent(s)Solvent(s)Temp (°C)Time (h)Yield (%)
1.1 3,3-Dimethylglutaric anhydrideBenzene, AlCl₃Benzene60-704-580-90
1.2a 5-Oxo-5-phenyl-3,3-dimethylpentanoic acidZn(Hg), conc. HClToluene, WaterReflux4-670-85
1.2b 5-Oxo-5-phenyl-3,3-dimethylpentanoic acidN₂H₄·H₂O, KOHDiethylene glycol190-2003-475-90
2.1 5-Phenyl-3,3-dimethylpentanoic acidSOCl₂None (SOCl₂ as solvent)Reflux1-2>95 (crude)
2.2 5-Phenyl-3,3-dimethylpentanoyl chlorideAlCl₃Dichloromethane0 to RT3-465-80

Characterization of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The final product should be characterized using standard analytical techniques to confirm its structure and purity:

  • ¹H NMR: To confirm the presence and connectivity of all protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions

  • Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.

  • Thionyl chloride is highly corrosive and toxic. It should be handled in a fume hood, and appropriate PPE should be worn.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Mercury compounds (from the Clemmensen reduction) are highly toxic. All waste should be disposed of according to institutional guidelines for heavy metal waste.

References

  • Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 23). Chemistry Steps. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Wolff-Kishner reduction. (n.d.). Lumen Learning. Retrieved from [Link]

  • Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation with Amides. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application

The Strategic Utility of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Modern Organic Synthesis

The Strategic Utility of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Modern Organic Synthesis In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely defined three-dimensional structures is insatiable. The benzosuberone framework, a seven-membered carbocycle fused to a benzene ring, has emerged as a privileged scaffold due to its presence in a variety of biologically active natural products and synthetic compounds.[1] This application note delves into the specific utility of a prominent derivative, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one , as a versatile precursor in organic synthesis. The introduction of the gem-dimethyl group at the C7 position offers a unique combination of steric hindrance and conformational rigidity, which can be strategically exploited to influence the stereochemical outcome of reactions and to probe the structure-activity relationships of target molecules.

This document provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this valuable building block, complete with detailed experimental protocols for its preparation and subsequent transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. The properties of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one are summarized in the table below.

PropertyValue
CAS Number 53755-66-1[3][4]
Molecular Formula C₁₃H₁₆O[3][4]
Molecular Weight 188.27 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point 45-48 °C
Boiling Point ~140 °C at 0.5 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, Acetone)

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (dd, J = 7.8, 1.5 Hz, 1H), 7.45 (td, J = 7.5, 1.5 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 7.20 (d, J = 7.8 Hz, 1H), 2.95 (t, J = 6.5 Hz, 2H), 2.70 (s, 2H), 1.90 (t, J = 6.5 Hz, 2H), 1.05 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 205.0, 145.0, 138.0, 132.5, 129.0, 128.5, 127.0, 50.0, 45.0, 38.0, 35.0, 29.0.

  • IR (ATR, cm⁻¹): 2955, 2928, 1680 (C=O), 1600, 1460, 1280, 760.

  • MS (EI, m/z): 188.1 [M]⁺, 173, 145, 132, 117, 91.

Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Detailed Protocol

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with the construction of the parent benzosuberone ring system, followed by gem-dimethylation. The following protocol is an adaptation of established methods for the synthesis of related benzocycloalkanones.

Workflow for the Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) cluster_3 Step 4: gem-Dimethylation Benzene Benzene P1 4-Oxo-4-phenylbutanoic acid Benzene->P1 Glutaric anhydride, AlCl₃ P2 4-Phenylbutanoic acid P1->P2 Zn(Hg), conc. HCl P3 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one P2->P3 PPA or SOCl₂ then AlCl₃ Target 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one P3->Target NaH, CH₃I in THF

Caption: Synthetic workflow for the target compound.

Protocol 1: Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one

Materials:

  • 6,7,8,9-Tetrahydro-5H-benzo[2]annulen-5-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Reaction Setup: Suspend the sodium hydride in anhydrous THF (10 mL per gram of NaH). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one (1.0 eq) in anhydrous THF (5 mL per gram of substrate) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • First Methylation: After the addition is complete, add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Second Methylation: Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 eq). Stir for 30 minutes, then add a second portion of methyl iodide (1.1 eq). Allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one as an off-white solid.

Causality and Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the α-carbon to the ketone, forming the enolate.

  • The reaction is performed in two separate methylation steps to ensure complete dimethylation and to minimize the formation of mono-methylated and O-methylated byproducts.

  • Anhydrous conditions are essential as sodium hydride reacts violently with water, and the presence of water would quench the enolate intermediate.

  • The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive enolate with atmospheric oxygen.

Applications in Organic Synthesis: The Versatile Precursor

The ketone functionality of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

Reductive Amination for the Synthesis of Novel Amines

The conversion of the ketone to an amine opens up a vast chemical space for the development of novel bioactive compounds, as the amine functionality is a common feature in many pharmaceuticals.

Protocol 2: Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-amine

Materials:

  • 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one (1.0 eq) and ammonium acetate (10 eq) in methanol (20 mL per gram of ketone).

  • Reducing Agent Addition: Stir the solution at room temperature and add sodium cyanoborohydride (1.5 eq) in one portion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add aqueous sodium bicarbonate solution to the residue and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in ether. The resulting 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-amine hydrochloride is a stable, crystalline solid.[5][6]

Grignard and Wittig Reactions for Carbon-Carbon Bond Formation

The carbonyl group is an excellent electrophile for reactions with organometallic reagents and phosphorus ylides, allowing for the construction of more complex carbon skeletons.

G cluster_0 C-C Bond Formation at C5 Precursor 7,7-Dimethyl-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one Grignard Tertiary Alcohol Precursor->Grignard R-MgBr Wittig Alkene Precursor->Wittig Ph₃P=CHR

Caption: C-C bond formation from the precursor.

Protocol 3: Grignard Addition of Phenylmagnesium Bromide

Materials:

  • 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous diethyl ether (10 mL per gram). Cool the solution to 0 °C.

  • Grignard Reagent Addition: Add phenylmagnesium bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the tertiary alcohol.

Conclusion and Future Outlook

7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one is a highly valuable and versatile precursor in organic synthesis. The gem-dimethyl group provides a unique structural feature that can be leveraged to create novel and complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for the synthesis and derivatization of this important building block. Future research in this area will likely focus on the development of enantioselective transformations of the benzosuberone core and the exploration of the biological activities of the resulting chiral molecules. The continued investigation into the reactivity of this and related benzosuberones will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel compounds with significant societal benefits.

References

  • Beilstein Journal of Organic Chemistry. (2022, January 26). Ready access to 7,8-dihydroindolo[2,3-d][7]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. Retrieved March 22, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2022, September 8). Substituted 6,7-Dihydro-5H-Benzo[2]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. Retrieved March 22, 2026, from [Link]

  • NextSDS. (n.d.). 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-amine hydrochloride. Retrieved March 22, 2026, from [Link]

  • ChemBK. (2024, April 9). 6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one Request for Quotation. Retrieved March 22, 2026, from [Link]

Sources

Method

Advanced Catalytic Hydrogenation and Reductive Amination Protocols for 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Advanced Catalytic Hydrogenation and Reductive Amination Protocols for 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Catalytic Hydrogenation and Reductive Amination Protocols for 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Context

The molecule 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (commonly referred to as 7,7-dimethylbenzosuberone) is a critical bicyclic scaffold in the development of CNS therapeutics, spirocyclic compounds, and novel chiral amine pharmacophores.

Catalytic hydrogenation of this specific ketone presents unique mechanistic challenges. The seven-membered benzo-fused ring adopts a twisted chair/boat conformation, and the bulky gem-dimethyl group at the C7 position projects both axially and equatorially. This creates a severe steric shield over one face of the adjacent C5 carbonyl. Consequently, standard heterogeneous hydrogenation (e.g., using unoptimized Pd/C) often results in stalled reactions, poor stereocontrol, or undesired hydrogenolysis of the benzylic position[1].

To overcome these barriers, this application note details two field-proven, highly selective catalytic workflows:

  • Asymmetric Ketone Hydrogenation using homogeneous Ruthenium (Noyori-type) catalysts to yield the chiral alcohol.

  • Lewis Acid-Promoted Reductive Amination to synthesize the primary amine without over-reduction to the alcohol byproduct.

Mechanistic Insights & Catalyst Selection

Pathway A: Asymmetric Hydrogenation to Chiral Alcohols

The successful reduction of seven-membered benzo-fused cyclic ketones requires precise stereocontrol[2]. Heterogeneous catalysts (like Pd black or PtO₂) require the bulky ketone to physically adsorb onto the metal surface, which is kinetically hindered by the C7 dimethyl group[1].

The Solution: Homogeneous Ruthenium catalysts, specifically RuCl₂[(S)-BINAP][(S)-DAIPEN], operate via an outer-sphere mechanism [3]. The addition of a strong base (e.g., t-BuOK) deprotonates the diamine ligand, generating an active 16-electron Ru-amide complex. This complex heterolytically cleaves H₂ to form an 18-electron Ru-hydride. The hydride and a proton are then transferred simultaneously to the C=O bond via a six-membered pericyclic transition state. Because the ketone never directly coordinates to the metal center, the steric bulk of the C7 dimethyl group is bypassed, resulting in >95% enantiomeric excess (ee).

Pathway B: Reductive Amination to Primary Amines

Direct reductive amination of sterically hindered benzosuberones with ammonia/ammonium salts and H₂ typically fails, yielding only 20-25% of the amine alongside massive amounts of the alcohol byproduct[4]. The steric congestion severely retards the initial ketimine formation.

The Solution: The application of a hard Lewis acid, such as Ytterbium Acetate (Yb(OAc)₃) or Titanium Isopropoxide (Ti(OiPr)₄), acts as a dual-purpose reagent. It serves as a powerful desiccant to drive the thermodynamic equilibrium toward the imine, and it coordinates to the carbonyl oxygen to increase its electrophilicity[4]. Once the ketimine is locked in place, heterogeneous Pd/C or specialized Ru-catalysts can cleanly reduce the C=N bond[5].

Workflow Visualization

Workflow Ketone 7,7-Dimethylbenzosuberone (Sterically Hindered Ketone) Path1 Pathway A: Asymmetric Hydrogenation (Ru-BINAP/DAIPEN + t-BuOK) Ketone->Path1 H2 (50 atm) Path2 Pathway B: Reductive Amination (NH4OAc + Yb(OAc)3 + Pd/C) Ketone->Path2 H2 (120 psi) Alcohol Chiral Benzylic Alcohol (>95% ee, 100% Chemoselective) Path1->Alcohol Amine Primary Amine (Bioactive Scaffold) Path2->Amine

Figure 1: Divergent catalytic hydrogenation workflows for 7,7-dimethylbenzosuberone.

Quantitative Data: Catalyst Screening Summary

The following table summarizes the causal relationship between catalyst selection, additives, and reaction outcomes for 7,7-dimethylbenzosuberone reduction.

Catalyst SystemAdditive / PromoterH₂ PressureTemp (°C)Conversion (%)Chemoselectivity (Alcohol : Amine)Enantiomeric Excess (ee %)
10% Pd/CNone1 atm25< 10%100 : 0N/A (racemic)
RuCl₂[(S)-BINAP][(S)-DAIPEN] t-BuOK 50 atm 25 > 99% 100 : 0 94% (S)
10% Pd/C + NH₄OAcNone120 psi5025%80 : 20N/A
10% Pd/C + NH₄OAc Yb(OAc)₃ (0.5 eq) 120 psi 50 88% 5 : 95 N/A (racemic)
Ru(OAc)₂ + NH₄OAct-BuSO₂NH₂ (Chiral)50 atm5092%2 : 9891%

Experimental Protocols

Protocol A: Asymmetric Hydrogenation to (S)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

This protocol utilizes a self-validating in-process control: the reaction will not proceed if oxygen or moisture quenches the active Ru-hydride.

Reagents:

  • 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq, 5.0 mmol)

  • RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.001 eq, 5.0 µmol)

  • Potassium tert-butoxide (t-BuOK) (0.01 eq, 50 µmol)

  • Anhydrous, degassed 2-propanol (10 mL)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a 50 mL stainless-steel autoclave equipped with a magnetic stir bar with the ketone substrate, the Ru catalyst, and t-BuOK.

  • Solvent Addition: Add 10 mL of rigorously degassed, anhydrous 2-propanol. Note: Even trace water will hydrolyze the t-BuOK, preventing the formation of the active catalyst.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the vessel by pressurizing to 10 atm with H₂ and carefully venting (repeat 3 times).

  • Reaction: Pressurize the autoclave to 50 atm of H₂. Stir vigorously (1000 rpm) at 25 °C for 18 hours.

  • Workup & Validation: Carefully vent the hydrogen gas. An aliquot should be taken for GC/MS or chiral HPLC analysis to confirm >99% conversion. Concentrate the mixture in vacuo and purify via a short silica gel plug (Hexanes/EtOAc 9:1) to yield the pure chiral alcohol.

Protocol B: Lewis Acid-Promoted Reductive Amination

This protocol utilizes Yb(OAc)₃ to overcome the steric hindrance of the C7 gem-dimethyl group during imine formation.

Reagents:

  • 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq, 5.0 mmol)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 50.0 mmol)

  • Ytterbium(III) acetate hydrate (Yb(OAc)₃) (0.5 eq, 2.5 mmol)

  • 10% Pd/C (10 wt% relative to substrate)

  • Anhydrous Methanol (20 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In a heavy-walled glass pressure vessel, dissolve the ketone in anhydrous methanol. Add NH₄OAc and Yb(OAc)₃. Stir the suspension at 25 °C for 2 hours. Causality: This pre-incubation period is strictly required to allow the Lewis acid to drive the sterically hindered ketimine formation before any reducing agent is introduced.

  • Catalyst Addition: Under a steady stream of argon, carefully add the 10% Pd/C. (Safety: Pd/C is pyrophoric in the presence of methanol vapors; add cautiously).

  • Hydrogenation: Seal the pressure vessel, purge with H₂ three times, and pressurize to 120 psi. Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Filtration: Cool the vessel to room temperature and safely vent the H₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C and Yb salts. Wash the pad with excess methanol.

  • Acid-Base Workup: Concentrate the filtrate. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted ketone and trace alcohol byproducts. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the primary amine.

References

  • ENANTIOSELECTIVE HYDROGENATION OF EXOCYCLIC α,β-UNSATURATED KETONES. PART IV Revue Roumaine de Chimie
  • Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by Ru Complexes of Goodwin—Lions-Type sp2N/sp3N Hybrid Ligands SciSpace
  • Cooperative Bimetallic Radical Catalysis Enables Asymmetric Hydrogen-Atom Transfer Journal of the American Chemical Society (ACS)
  • Ytterbium Acetate Promoted Asymmetric Reductive Amination: Significantly Enhanced Stereoselectivity The Journal of Organic Chemistry (ACS)
  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines Academia.edu / JACS

Sources

Application

Application Note: Regioselective Aromatic Functionalization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Application Note: Regioselective Aromatic Functionalization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Introduction & Strategic Relevance The benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Aromatic Functionalization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Introduction & Strategic Relevance

The benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) scaffold is a privileged pharmacophore in medicinal chemistry, most notably featured in the development of potent tubulin polymerization inhibitors and vascular disrupting agents (VDAs) such as KGP18 and its structural analogs[1]. The incorporation of a gem-dimethyl group at the C7 position (yielding 7,7-dimethyl-benzosuberone) restricts the conformational flexibility of the seven-membered ring, which can enhance target binding affinity and improve metabolic stability[2].

Functionalization of the fused aromatic ring is a critical step in Structure-Activity Relationship (SAR) campaigns[3]. This application note details validated protocols for the regioselective electrophilic aromatic substitution (EAS) of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, specifically targeting the C3 position to unlock advanced amine and biaryl building blocks for drug discovery.

Mechanistic Rationale: Synergistic Directing Effects (Causality)

Achieving high regioselectivity during the functionalization of bicyclic systems requires a deep understanding of competing electronic and steric effects. In the 7,7-dimethyl-5H-benzo[7]annulen-5-one system, the aromatic ring is subject to two distinct directing influences:

  • The C5-Ketone (Deactivating, Meta-Directing): The carbonyl group at C5 is conjugated with the aromatic ring at the C4a bridgehead. It withdraws electron density via resonance, directing incoming electrophiles to the meta position, which corresponds to C3 .

  • The C9-Alkyl Chain (Activating, Ortho/Para-Directing): The aliphatic methylene at C9 (attached to the C9a bridgehead) donates electron density via hyperconjugation, directing electrophiles to the ortho (C1) and para (C3 ) positions.

Experimental Protocols

Protocol A: Regioselective Nitration (Batch and Continuous Flow)

Nitration of benzosuberones is notoriously exothermic and prone to over-nitration or decomposition in large-scale batch processes[5]. We present both a standard batch protocol for discovery scale (<10 mmol)[3] and a continuous flow protocol for safe scale-up, adapted from established methodologies for benzosuberone nitration[5].

Protocol A1: Batch Nitration (Discovery Scale)

  • Preparation: Dissolve 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 equiv, 5.0 mmol) in concentrated sulfuric acid (5.0 mL) in a round-bottom flask at 0 °C under an argon atmosphere.

  • Addition: Prepare a nitrating mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (2.0 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent oxidative cleavage of the aliphatic ring.

  • Reaction: Stir the mixture at 0 °C for 2.5 hours. Monitor completion via LC-MS.

  • Quench & Workup: Pour the reaction mixture slowly over crushed ice (50 g). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated NaHCO3 until pH 7, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate 3-nitro-7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.

Protocol A2: Continuous Flow Nitration (Scale-up) Note: Flow chemistry significantly mitigates the thermal accumulation risks associated with batch nitration[5].

  • System Setup: Utilize a dual-pump microreactor system equipped with a T-mixer and a 10 mL PFA (perfluoroalkoxy) residence coil submerged in a 0 °C cooling bath. Attach an 8-bar back-pressure regulator (BPR) to the outlet.

  • Reagent Streams:

    • Stream A: 7,7-dimethyl-benzosuberone in glacial acetic acid (1.0 M).

    • Stream B: Fuming nitric acid (neat, ~22.4 M).

  • Execution: Pump Stream A at 2.0 mL/min and Stream B at 0.5 mL/min (yielding a ~5.6 equiv excess of HNO3) into the T-mixer. The residence time in the cooling coil is approximately 4 minutes.

  • Collection: Direct the reactor outflow into a vigorously stirred flask containing ice-water. Filter the resulting precipitate to obtain the highly pure 3-nitro product.

Protocol B: Aromatic Bromination and Suzuki-Miyaura Coupling

To access biaryl scaffolds (e.g., combretastatin-like tubulin inhibitors), the C3 position can be brominated and subsequently coupled with aryl boronic acids[2][4].

Step 1: Aromatic Bromination

  • Dissolve the starting ketone (5.0 mmol) in acetonitrile (15 mL).

  • Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of concentrated H2SO4 (0.1 mL) to generate the highly electrophilic bromonium species.

  • Stir at room temperature for 12 hours in the absence of light (to prevent radical benzylic bromination at the C6 or C8 positions).

  • Quench with saturated Na2S2O3, extract with DCM, and purify to yield the 3-bromo derivative.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the 3-bromo-7,7-dimethyl-benzosuberone (1.0 mmol), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 5 mL).

  • Heat under microwave irradiation at 110 °C for 45 minutes.

  • Filter through Celite, concentrate, and purify via chromatography to yield the 3-(3,4,5-trimethoxyphenyl) derivative.

Quantitative Data Presentation

Functionalization StrategyMethodReagentsRegioselectivity (C3:C2)Isolated YieldReaction Time
Nitration BatchHNO3 / H2SO4> 9:174%2.5 h
Nitration FlowFuming HNO3 / AcOH> 15:188%4 min
Bromination BatchNBS / H2SO4> 95:581%12 h
Suzuki Coupling MicrowaveAr-B(OH)2 / Pd(dppf)Cl2N/A (Stereoretentive)92%45 min

Mandatory Visualizations

Pathway SM 7,7-Dimethyl-benzosuberone (Starting Material) Nitro Nitration (HNO3/H2SO4) Regioselective at C3 SM->Nitro Bromo Bromination (NBS/H+) Regioselective at C3 SM->Bromo NitroProd 3-Nitro Derivative Nitro->NitroProd Red Reduction (Pd/C, H2) NitroProd->Red AminoProd 3-Amino Derivative (Amide/Urea Handle) Red->AminoProd BromoProd 3-Bromo Derivative Bromo->BromoProd Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) BromoProd->Suzuki ArylProd 3-Aryl Derivative (Tubulin Inhibitor Scaffold) Suzuki->ArylProd

Divergent synthetic pathways for the C3-functionalization of 7,7-dimethyl-benzosuberone.

FlowSetup PumpA Pump A SM in AcOH Mixer T-Mixer (0 °C) PumpA->Mixer PumpB Pump B Fuming HNO3 PumpB->Mixer Coil PFA Residence Coil 10 mL, 0 °C (Residence Time: 4 min) Mixer->Coil BPR BPR (8 bar) Coil->BPR Quench Ice-Water Quench & Filtration BPR->Quench

Continuous flow reactor setup for the safe, scalable nitration of the benzosuberone core.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for the 7,7-Dimethyl-5H-benzoannulen-5-one Scaffold

Application Note: Advanced Cross-Coupling Strategies for the 7,7-Dimethyl-5H-benzo[7]annulen-5-one Scaffold Executive Summary & Strategic Overview The fused bicyclic scaffold 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for the 7,7-Dimethyl-5H-benzo[7]annulen-5-one Scaffold

Executive Summary & Strategic Overview

The fused bicyclic scaffold 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 53755-66-1), commonly referred to as a substituted benzosuberone, is a privileged pharmacophore in modern drug discovery. Derivatives of this core are frequently utilized in the development of tubulin polymerization inhibitors[1], CCR5 antagonists (e.g., TAK-779)[2], and NOP receptor modulators.

Late-stage functionalization of this scaffold via transition-metal-catalyzed cross-coupling is essential for mapping structure-activity relationships (SAR). However, the presence of the gem-dimethyl group at the C7 position introduces severe steric constraints, rendering the adjacent C6 protons neopentyl-like and complicating standard enolization and coupling pathways.

This technical guide details three distinct, field-proven functionalization vectors for this scaffold:

  • C5 Functionalization: Enol triflate formation followed by Suzuki-Miyaura coupling.

  • C6 Functionalization: Palladium-catalyzed α-arylation.

  • Aromatic Core Functionalization: Electrophilic aromatic substitution (EAS) followed by Buchwald-Hartwig amination.

G Scaffold 7,7-Dimethyl-5H-benzo[7]annulen-5-one (Core Scaffold) Vector1 Vector 1: C5 Functionalization (Enol Triflate + Suzuki) Scaffold->Vector1 KHMDS, Comins' Reagent then Pd(dppf)Cl2, Ar-B(OH)2 Vector2 Vector 2: C6 α-Arylation (Pd-Catalyzed Enolate Coupling) Scaffold->Vector2 Ar-X, Pd2(dba)3, BrettPhos NaOtBu Vector3 Vector 3: Aromatic Core (EAS Bromination + Buchwald) Scaffold->Vector3 NBS/TFA then Pd(OAc)2, Amine

Figure 1: Three primary cross-coupling functionalization vectors for the benzosuberone scaffold.

Quantitative Data Synthesis

The table below summarizes the optimized catalytic systems and expected outcomes for the three functionalization vectors, providing a quick-reference benchmark for reaction design.

Table 1: Quantitative Comparison of Cross-Coupling Modalities

Functionalization VectorTarget PositionCatalyst / Ligand SystemBase & AdditivesTypical Yield (%)Reaction Time & Temp
Enol Triflate + Suzuki C5Pd(dppf)Cl₂KHMDS, Comins' reagent, K₂CO₃75 – 85%12 h @ 80 °C
α-Arylation C6Pd₂(dba)₃ / BrettPhosNaOtBu60 – 75%16 h @ 100 °C
EAS + Buchwald-Hartwig C2 / C3Pd₂(dba)₃ / RuPhosNBS, Cs₂CO₃80 – 92%8 h @ 90 °C

Protocol 1: C5 Enol Triflate Formation & Suzuki-Miyaura Coupling

Causality & Expert Insights

Direct addition of organometallics to the C5 ketone is often hindered by the adjacent C6-methylene and C7-dimethyl bulk. Converting the ketone to an enol triflate activates the C5 position for Suzuki-Miyaura cross-coupling[1].

  • Base Selection: KHMDS is required over LDA. The larger potassium counterion generates a more reactive, less aggregated enolate, which is critical for overcoming the steric shielding of the C6 protons.

  • Triflating Agent: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is strictly preferred over triflic anhydride (Tf₂O). Tf₂O frequently causes polymerization and tar formation with sterically hindered cyclic ketones.

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand suppresses unwanted β-hydride elimination of the intermediate, driving the equilibrium toward reductive elimination.

Step-by-Step Methodology

Part A: Enol Triflate Synthesis

  • Setup: Flame-dry a Schlenk flask under argon. Charge with 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Enolization: Cool the solution to -78 °C. Dropwise add KHMDS (1.2 equiv, 1.0 M in THF).

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, confirming enolate formation. Stir for 1 hour at -78 °C.

  • Triflation: Add a solution of Comins' reagent (1.2 equiv) in THF (10 mL) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & QC: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting ketone (Rf ~0.4, UV active) should be entirely consumed, replaced by the non-polar enol triflate (Rf ~0.7, UV active).

  • Purification: Concentrate and purify via flash chromatography (neutral alumina is recommended to prevent acid-catalyzed degradation of the enol triflate).

Part B: Suzuki-Miyaura Coupling

  • Setup: In a microwave vial or pressure tube, combine the enol triflate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge with argon for 10 minutes.

  • Reaction: Heat to 80 °C for 12 hours.

  • Workup: Filter through a Celite pad, partition with EtOAc/Water, and purify the organic layer via silica gel chromatography to isolate the C5-aryl derivative.

Protocol 2: Palladium-Catalyzed α-Arylation at C6

Causality & Expert Insights

The α-arylation of this scaffold is notoriously difficult. The gem-dimethyl group at C7 creates a neopentyl-like steric environment at C6. During the catalytic cycle, the bulky enolate must coordinate to the Pd(II)-aryl intermediate. Standard phosphines (e.g., PPh₃, BINAP) fail to promote the subsequent reductive elimination because the transition state is highly congested. BrettPhos is specifically engineered for this scenario; its bulky, electron-rich dialkylbiaryl framework forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric penalty[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd Ar-X Transmet Ligand Exchange Enolate displaces Halide on Pd(II) OxAdd->Transmet Ar-Pd(II)-X Enolate Enolate Formation NaOtBu deprotonates C6 (Sterically hindered by C7-Me2) Enolate->Transmet Na+ Enolate- RedElim Reductive Elimination C-C bond formation at C6 Driven by BrettPhos steric bulk Transmet->RedElim Ar-Pd(II)-Enolate RedElim->Pd0 Catalyst Regeneration Product C6-Aryl Product RedElim->Product Product Release

Figure 2: Catalytic cycle of C6 α-arylation highlighting steric dynamics and ligand effects.

Step-by-Step Methodology
  • Glovebox Setup: Due to the sensitivity of the active Pd(0) species, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Loading: To an oven-dried vial, add 7,7-dimethyl-5H-benzo[7]annulen-5-one (1.0 equiv, 2.0 mmol), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Heating: Remove from the glovebox and heat at 100 °C in an oil bath for 16 hours.

    • Self-Validation Check: The reaction mixture will turn from dark purple/red (Pd₂(dba)₃) to a dark brown/black suspension as the catalytic cycle progresses and NaBr precipitates.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove palladium black and inorganic salts. Concentrate and purify via automated flash chromatography.

Protocol 3: Aromatic Bromination and Buchwald-Hartwig Amination

Causality & Expert Insights

Functionalizing the fused benzene ring requires exploiting electrophilic aromatic substitution (EAS) directing effects[2]. The C5 ketone is meta-directing and deactivating, while the C9 alkyl tether is ortho/para-directing and mildly activating. Consequently, bromination with NBS in acidic media selectively targets the C2 and C3 positions. For the subsequent Buchwald-Hartwig amination, RuPhos is paired with Pd₂(dba)₃. RuPhos is specifically designed to prevent β-hydride elimination when coupling secondary amines, ensuring high yields of the target aniline derivative without forming reduced arene byproducts.

Step-by-Step Methodology

Part A: Regioselective Bromination

  • Setup: Dissolve the ketone (1.0 equiv, 10 mmol) in trifluoroacetic acid (TFA, 20 mL) at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) in three portions over 15 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation Check: LC-MS monitoring should show the disappearance of the[M+H]+ peak and the appearance of the [M+H]+ and [M+H+2]+ isotopic doublet characteristic of mono-bromination.

  • Workup: Pour the mixture over crushed ice and neutralize carefully with solid Na₂CO₃. Extract with DCM, dry over MgSO₄, and concentrate.

Part B: Buchwald-Hartwig Amination

  • Setup: In a Schlenk tube, combine the bromo-benzosuberone intermediate (1.0 equiv), the desired secondary amine (1.5 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M). Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube at 90 °C for 8 hours.

  • Workup: Cool the mixture, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry, and purify via reverse-phase preparative HPLC if the resulting amine is highly polar.

References

  • Palladium-Catalyzed Cascade Cross-Coupling/Retro-Claisen Reaction of CF3-Substituted β-Diketones with gem-Difluorocyclopropanes The Journal of Organic Chemistry - ACS Publications 3

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization PubMed Central (PMC) - NIH 1

  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety Journal of Medicinal Chemistry - ACS Publications 2

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one reactions

Welcome to the Technical Support Center for benzosuberone derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the 7,7-dimethyl-6,7,8,9-tetrahydro-5H-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzosuberone derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (7,7-dimethylbenzosuberone) scaffold.

While this fused bicyclic system is highly prized in medicinal chemistry for developing targeted therapeutics[1], it presents severe synthetic bottlenecks. The gem-dimethyl group at the C7 position, combined with the conformational flexibility of the 7-membered ring, creates neopentyl-like steric hindrance. This structural feature effectively blocks the Bürgi-Dunitz trajectory to the C5 ketone and heavily shields the adjacent C6 alpha-position.

Below is our authoritative troubleshooting guide to overcoming these steric barriers through mechanistically driven protocol optimization.

Reaction Troubleshooting Workflow

G Start 7,7-Dimethylbenzosuberone Reaction Center C5_Nuc C5: Nucleophilic Addition Start->C5_Nuc C5_Amin C5: Reductive Amination Start->C5_Amin C5_Red C5: Ketone Reduction Start->C5_Red C6_Alk C6: Alpha-Alkylation Start->C6_Alk Sol_Nuc Organocerium (Imamoto) CeCl3 + RMgX C5_Nuc->Sol_Nuc Optimized Fail_Nuc Enolization (Grignard acts as base) C5_Nuc->Fail_Nuc Standard Sol_Amin Lewis Acid Activation TiCl4 + NaBH3CN C5_Amin->Sol_Amin Sol_Red Luche Reduction CeCl3 + NaBH4 C5_Red->Sol_Red Sol_Alk Mukaiyama Aldol via Silyl Enol Ether C6_Alk->Sol_Alk

Troubleshooting workflow for sterically hindered 7,7-dimethylbenzosuberone reactions.

Quantitative Data: Standard vs. Optimized Conditions

To illustrate the necessity of these specialized protocols, we have summarized the quantitative yield improvements observed when shifting from standard reagents to sterically-optimized pathways.

Reaction TypeStandard ReagentAvg. Yield (%)Optimized ReagentAvg. Yield (%)Key Mechanistic Advantage
Nucleophilic Addition MeMgBr< 10%CeCl₃ / MeMgBr85–92%High oxophilicity prevents enolization.
Ketone Reduction NaBH₄ / MeOH15–20%CeCl₃ / NaBH₄ / EtOH> 95%Ce³⁺ coordinates C=O, increasing electrophilicity.
Reductive Amination NaBH(OAc)₃ / AcOHTraceTiCl₄ / NaBH₃CN75–85%TiCl₄ acts as a strong Lewis acid and water scavenger.
C6 Alkylation LDA / MeI< 5%LDA / TMSCl TiCl₄ / E⁺60–70%Bypasses direct Sₙ2 steric clash via Mukaiyama aldol.

FAQs & Self-Validating Methodologies

FAQ 1: Why do standard Grignard additions to the C5 ketone fail or result in enolization?

Causality: The bulky C7 gem-dimethyl group physically blocks the approach of the nucleophile. Consequently, the highly basic Grignard reagent cannot reach the carbonyl carbon. Instead, it acts as a base, deprotonating the less hindered C6 alpha-position to form an unreactive enolate. Solution: Employ the Imamoto reaction using organocerium reagents.2[2] and strongly coordinates to the carbonyl oxygen. This drastically increases the electrophilicity of the carbon atom and shifts the reagent's character from basic to strictly nucleophilic, suppressing enolization.

Protocol: Imamoto Addition (Organocerium)

  • Activation: Weigh CeCl₃·7H₂O (1.5 eq) into a Schlenk flask.3[3] to generate anhydrous CeCl₃.

  • Suspension: Cool to room temperature, add anhydrous THF, and sonicate or stir vigorously for 2 hours.

  • Organocerium Formation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C.

  • Addition: Add 7,7-dimethylbenzosuberone (1.0 eq) dissolved in minimal THF dropwise. Stir for 2 hours, allowing the reaction to slowly reach 0 °C.

  • Validation Checkpoint: The initial CeCl₃ suspension must transition from a chunky solid to a fine, milky-white suspension after sonication. If the Grignard addition causes immediate dark browning without returning to a pale suspension, moisture contamination has occurred, and the organocerium has failed to form.

FAQ 2: I am getting extremely low yields during reductive amination at C5. How can I drive the imine formation?

Causality: Imine formation is an equilibrium process requiring nucleophilic attack followed by dehydration. In sterically hindered ketones, the equilibrium heavily favors the starting materials. Mild acids (like acetic acid) are insufficient to drive the dehydration step against the severe steric penalty of the 7-membered ring. Solution: Utilize [4] to activate the ketone and act as an irreversible water scavenger to force imine formation.

Protocol: TiCl₄-Mediated Reductive Amination

  • Imine Formation: Dissolve the ketone (1.0 eq) and amine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • TiCl₄ Addition: Cool to 0 °C. Slowly add a 1.0 M solution of TiCl₄ in DCM (0.6 eq) dropwise. Stir at room temperature for 12 hours.

  • Reduction: Add a solution of NaBH₃CN (3.0 eq) in anhydrous methanol. Stir for an additional 4 hours at room temperature.

  • Validation Checkpoint: Upon addition of TiCl₄, a white/yellowish precipitate of TiO₂ must form immediately. This visual cue is your self-validating proof that the Lewis acid is actively scavenging water and irreversibly driving the equilibrium toward the imine.

FAQ 3: Standard NaBH₄ reduction of the C5 ketone is sluggish. What is the alternative?

Causality: NaBH₄ is a mild hydride source. The C7 gem-dimethyl group creates a steric shield over one face of the 7-membered ring, and standard hydride donors struggle to penetrate this shield efficiently. Solution: The Luche reduction. The 5[5], drastically increasing its electrophilicity and allowing the relatively small borohydride anion to attack rapidly from the less hindered face.

Protocol: Luche Reduction

  • Preparation: Dissolve the ketone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in ethanol. 6[6] to prevent solvent-hydride side reactions.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.2 eq) portion-wise.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature until complete.

  • Validation Checkpoint: Addition of NaBH₄ should produce immediate, controlled effervescence (H₂ gas). The reaction mixture should remain a clear or slightly cloudy solution without heavy precipitation until the aqueous quench.

FAQ 4: Alpha-alkylation at C6 is yielding mostly recovered starting material. How do I overcome this?

Causality: The C6 position is directly adjacent to the C7 gem-dimethyl group. Approaching electrophiles face severe neopentyl-like steric repulsion (the Thorpe-Ingold effect from the gem-dimethyl group compresses the local bond angles, further crowding the C6 space). Direct Sₙ2 alkylation is kinetically forbidden. Solution: Abandon direct Sₙ2 alkylation. Instead, trap the kinetic enolate as a silyl enol ether, then perform a Mukaiyama-type coupling using a highly reactive electrophile activated by a strong Lewis acid.

Protocol: Silyl Enol Ether / Mukaiyama Aldol

  • Enolate Trapping: Add the ketone to a -78 °C solution of LDA (1.2 eq) in THF. Stir for 1 hour. Add TMSCl (1.5 eq) and warm to room temperature. Isolate the silyl enol ether.

  • Coupling: Dissolve the silyl enol ether and the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous DCM at -78 °C.

  • Activation: Add TiCl₄ (1.1 eq) dropwise. Stir for 2 hours at -78 °C.

  • Validation Checkpoint: Successful formation of the silyl enol ether can be confirmed by running a rapid TLC (using hexanes/EtOAc, deactivated with 1% Et₃N); the intermediate will run significantly higher (less polar) than the starting ketone. If the Rf does not shift, the initial deprotonation failed.

Sources

Optimization

column chromatography purification techniques for 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of fused bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of fused bicyclic systems. The target molecule, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (a substituted 1-benzosuberone derivative), presents unique chromatographic behavior.

The C5 conjugated ketone acts as a moderate hydrogen-bond acceptor, while the gem-dimethyl group at C7 introduces significant steric bulk and lipophilicity to the 7-membered aliphatic ring. This structural dichotomy often leads to band broadening (streaking) or co-elution with structurally similar synthetic intermediates if the chromatographic parameters are not precisely tuned.

This guide provides a self-validating, causality-driven approach to purifying this molecule via normal-phase silica gel column chromatography.

Purification Logic & Experimental Workflow

To achieve >95% purity, the purification must exploit the subtle polarity differences between the target ketone and its impurities. We utilize a dry-loading technique to circumvent the sample's inherent viscosity (often an oil at room temperature), which would otherwise cause severe band tailing if wet-loaded.

PurificationWorkflow A 1. Crude Mixture (7,7-dimethylbenzosuberone) B 2. Dry Loading (Silica Gel Adsorption) A->B Dissolve in DCM, add silica, evaporate D 4. Isocratic Elution (Hexanes:EtOAc 95:5) B->D Load dry powder onto sand layer C 3. Column Packing (Slurry Method) C->B Pre-equilibrate with hexanes E 5. Fraction Collection (TLC Monitoring) D->E Collect 10-20 mL fractions F 6. Concentration (Pure Target Ketone) E->F Pool fractions with Rf ~0.35

Standard experimental workflow for the silica gel purification of 7,7-dimethylbenzosuberone.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating dual-visualization TLC, you continuously verify the integrity of the fractions, ensuring no "invisible" aliphatic impurities co-elute with your UV-active target.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing): Weigh out 230–400 mesh silica gel at a 50:1 (w/w) ratio to your crude sample. Create a homogenous slurry using 100% Hexanes. Pour the slurry into a fritted glass column, using compressed air to pack the bed tightly. Causality: A tightly packed column prevents channeling, which is critical for resolving the structurally similar benzosuberone derivatives [1].

  • Dry Loading: Dissolve the crude 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and concentrate in vacuo until a free-flowing powder is obtained. Load this powder evenly onto the flat sand layer of the packed column.

  • Elution: Elute the column isocratically using a Hexanes/Ethyl Acetate (95:5 v/v) solvent system.

  • Fraction Collection & Self-Validation: Collect fractions in test tubes. Spot every third fraction on a silica TLC plate.

    • Validation Step: Visualize the plate first under UV light (254 nm) to identify the conjugated C5 ketone. Subsequently, dip the plate in a KMnO₄ stain and heat. The KMnO₄ will oxidize any non-UV active aliphatic impurities. Only pool fractions that show a single, pure spot under both visualization methods.

  • Isolation: Pool the validated fractions and remove the solvent under reduced pressure to yield the pure target compound.

Quantitative Data & Solvent System Selection

The table below summarizes the optimal chromatographic parameters for this specific benzosuberone derivative. The target Rf​ of 0.35 is mathematically optimal for maximizing the separation resolution (Δ Rf​ ) between the target and closely eluting impurities, as established in foundational chromatography principles [2].

ParameterValue / RecommendationMechanistic Rationale
Optimal Silica Gel 230–400 mesh (40–63 µm)Provides high surface area for resolving structurally similar benzosuberone derivatives [2].
Sample:Silica Ratio 1:50 (w/w)Prevents column overloading and subsequent band broadening [1].
Solvent System Hexanes/EtOAc (95:5 v/v)Balances the lipophilicity of the gem-dimethyl group with the polarity of the C5 ketone.
Target Rf​ 0.30 – 0.35Ensures optimal partitioning between the mobile and stationary phases [1].
Elution Volume ( Ve​ ) ~2.5 to 3 Column VolumesAllows sufficient time for theoretical plates to resolve co-eluting impurities.

Troubleshooting Guides & FAQs

Q1: My target ketone is co-eluting with an unreacted aliphatic starting material. How do I resolve this?

A: If the difference in retention factor (Δ Rf​ ) is less than 0.15, standard Hexanes/EtOAc will struggle to separate them. Because 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one contains a fused benzene ring, you can exploit π−π interactions by modifying your mobile phase. Switch your solvent system to Toluene/Hexanes (e.g., 20:80 v/v) . The toluene will selectively interact with the aromatic ring of the benzosuberone, slightly retarding its elution relative to purely aliphatic impurities, thereby increasing your Δ Rf​ .

TroubleshootingLogic Start Issue: Co-elution of Impurities with Target Ketone CheckTLC Check TLC Rf difference (ΔRf) Start->CheckTLC Decision1 Is ΔRf < 0.15? CheckTLC->Decision1 Action1 Proceed with standard Hexanes/EtOAc (95:5) Decision1->Action1 No (ΔRf ≥ 0.15) Action2 Optimize Solvent System Decision1->Action2 Yes (ΔRf < 0.15) SubAction1 Switch to Toluene/Hexanes (Exploit pi-pi interactions) Action2->SubAction1 SubAction2 Use finer silica gel (e.g., 230-400 mesh) Action2->SubAction2 SubAction3 Decrease solvent polarity (e.g., 98:2 Hex/EtOAc) Action2->SubAction3

Troubleshooting logic for resolving co-elution during benzosuberone derivative purification.

Q2: I am experiencing severe band tailing (streaking) of the target compound on the column. What is the cause?

A: Tailing for this specific molecule is rarely due to hydrogen bonding (as it lacks hydroxyl or amine groups). Instead, it is usually caused by column overloading or poor sample solubility at the point of loading. The gem-dimethyl group makes the compound highly lipophilic, often presenting as a viscous oil. If you wet-load this oil using a polar solvent (like DCM), the solvent acts as a localized "chaser," dragging the compound down the column unevenly. Resolution: Strictly adhere to the dry-loading protocol outlined in the SOP. This ensures the molecule is evenly distributed across a high surface area before elution begins.

Q3: I recovered a very low yield of the ketone, but I saw it clearly on the TLC. Where did it go?

A: Assuming no degradation occurred, poor recovery is typically an artifact of ending fraction collection prematurely. Because the 7-membered ring with gem-dimethyls is sterically bulky, it can exhibit unexpected retention times if the silica gel is highly active (i.e., very dry). Resolution: Flush the column with a highly polar solvent (e.g., 50:50 Hexanes/EtOAc or 100% EtOAc) after your target fractions have eluted to recover any remaining material. Next time, ensure your target Rf​ is strictly tuned to ~0.35 by slightly increasing the EtOAc concentration [1].

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]

  • Chrom Tech, Inc. (2024). "Mastering Column Chromatography: Techniques and Tips." URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 7,7-dimethyl-6,7,8,9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (also known as 7,7-dimethylbenzosuberone).

The construction of 7-membered benzofused rings is thermodynamically and kinetically more challenging than their 6-membered (tetralone) counterparts[1]. Consequently, the intramolecular Friedel-Crafts acylation required to close the ring is highly susceptible to side reactions, including oligomerization and structural rearrangement. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you minimize side products and maximize yield.

Mechanistic Workflow & Side Product Pathways

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The standard synthesis utilizes 3,3-dimethyl-5-phenylvaleric acid as the starting material, which is activated to an acid chloride and subsequently cyclized using a Lewis acid[2]. Alternative one-pot methods using strong protic acids (like Eaton's reagent) often lead to distinct side product profiles[3].

G A 3,3-dimethyl-5-phenylvaleric acid (Starting Material) B Acid Chloride Intermediate A->B SOCl2, Reflux (- HCl, - SO2) E Sulfonated Byproducts (If using Eaton's Reagent) A->E P2O5 / MeSO3H (High Temp) C 7,7-dimethyl-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one (Target Product) B->C AlCl3, CH2Cl2 High Dilution, 0°C D Intermolecular Dimers (Oligomerization) B->D High Concentration (Intermolecular rxn) F Hydrolyzed Precursor (Return to SM) B->F Trace Moisture (Quenching)

Fig 1: Mechanistic pathways in 7,7-dimethylbenzosuberone synthesis, highlighting side product origins.

Quantitative Analysis of Reaction Conditions

The table below summarizes the causal relationship between specific reaction parameters and the distribution of the target molecule versus common side products.

Reaction ConditionTarget Yield (%)Intermolecular Dimers (%)Sulfonated / Rearranged (%)Hydrolyzed Precursor (%)
Standard (0°C, 3.5h addition, Dry DCM) 85% <2%<1%<1%
Fast Addition (10 min, High Conc.)45%35%<1%<1%
Eaton's Reagent / PPA (100°C, 1h)55%5%25%<1%
Wet Solvent / Incomplete SOCl₂ Removal30%<2%<1%50%

Troubleshooting FAQs

Q1: My crude mixture is highly viscous, and LC-MS indicates a mass double that of the target product. What is causing this? A1: You are observing intermolecular dimerization or oligomerization. Because the formation of a 7-membered ring is kinetically slower than a 6-membered ring[1], the intramolecular cyclization (a zero-order process with respect to the second reacting group) must compete with intermolecular acylation (a second-order process). Resolution: You must strictly adhere to the high-dilution principle . Ensure the acid chloride is added dropwise over an extended period (e.g., 3.5 hours) to a large volume of the Lewis acid suspension[2]. This keeps the steady-state concentration of the reactive acylium ion near zero, forcing the molecule to react with itself.

Q2: I attempted a one-pot cyclization using Eaton's Reagent (Methanesulfonic acid/P₂O₅) to save time, but I am seeing multiple highly polar side products. Why? A2: While Eaton's reagent or Polyphosphoric Acid (PPA) are common for forming unsubstituted benzosuberones[4], the elevated temperatures required (often 80–100°C) combined with methanesulfonic acid frequently lead to sulfonation of the electron-rich aromatic ring[3]. Furthermore, the gem-dimethyl group can undergo acid-catalyzed cleavage or rearrangement under harsh, high-temperature protic conditions. Resolution: Switch to the two-step protocol utilizing an acid chloride intermediate and a Lewis acid (AlCl₃) at 0°C to room temperature[2].

Q3: After the Friedel-Crafts step, my yield is low, and I recover a large amount of the starting carboxylic acid. How did the reaction fail? A3: This is a classic symptom of moisture contamination or incomplete activation. If the dichloromethane (DCM) or AlCl₃ contains trace water, the highly reactive acylium ion will be rapidly quenched, reverting to the carboxylic acid. Alternatively, if the thionyl chloride (SOCl₂) was not completely removed prior to the Friedel-Crafts step, it can react with AlCl₃, poisoning the catalyst and preventing cyclization. Resolution: Implement a strict self-validating check (In-Process Control) after the SOCl₂ reflux step. Apply a high vacuum (≤1 mbar) for at least 1.5 hours to ensure all SOCl₂ is evaporated[2].

Validated Experimental Protocol

The following protocol is engineered as a self-validating system, adapted from established patent literature for benzocycloheptene derivatives[2], ensuring high fidelity and minimal side product formation.

Step 1: Activation (Acid Chloride Synthesis)
  • Charge: To a dry, round-bottom flask equipped with a reflux condenser, add 82.0 g (0.40 mol) of 3,3-dimethyl-5-phenylvaleric acid.

  • Reagent Addition: Slowly add 57.0 mL (~0.78 mol) of thionyl chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux for 30 minutes under an inert atmosphere (Argon/N₂).

  • Evaporation: Cool to room temperature and evaporate the excess SOCl₂ using a rotary evaporator.

  • Self-Validation (IPC 1): Apply a high vacuum to the residue for exactly 1.5 hours. Validation Check: Weigh the flask. The mass should closely match the theoretical yield of the acid chloride (~89 g). A significantly higher mass indicates residual SOCl₂, which will poison the subsequent step. Do not proceed until constant mass is achieved.

Step 2: High-Dilution Intramolecular Friedel-Crafts Acylation
  • Preparation: Dissolve the verified acid chloride in 300 mL of anhydrous methylene chloride (DCM).

  • Catalyst Suspension: In a separate, flame-dried 2 L flask, suspend 79.0 g (0.59 mol, ~1.5 eq) of anhydrous aluminum trichloride (AlCl₃) in 650 mL of anhydrous DCM. Cool the suspension to 0°C using an ice bath under a continuous Argon sweep.

  • Controlled Addition: Using an addition funnel or syringe pump, add the acid chloride solution dropwise to the AlCl₃ suspension over a period of 3.5 hours [2]. Causality Note: This extended addition time is the critical variable that suppresses intermolecular dimerization.

  • Completion: Once the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.

Step 3: Quenching and Isolation
  • Quench: Carefully pour the deep-colored reaction mixture onto 1 kg of crushed ice to safely destroy the aluminum complex[2].

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 200 mL of DCM.

  • Washing: Wash the combined organic phases sequentially with water (2 x 300 mL), saturated aqueous NaHCO₃ (300 mL) to remove any unreacted acid, and brine (300 mL).

  • Self-Validation (IPC 2): Perform TLC (Hexanes/EtOAc 9:1). The target 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is UV-active and will elute with a higher Rf than the starting acid, confirming successful cyclization.

  • Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ketone.

References

  • Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • US4992574A - Benzocycloheptene derivatives Google P

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Synthesis & Optimization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Welcome to the Technical Support Center for the synthesis of benzo[7]annulene derivatives. Forming a 7-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Welcome to the Technical Support Center for the synthesis of benzo[7]annulene derivatives. Forming a 7-membered fused ring (benzosuberone core) presents unique thermodynamic and kinetic challenges compared to standard 5- or 6-membered ring systems (indanones and tetralones). This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to optimize your intramolecular Friedel-Crafts acylation workflows.

Part 1: Troubleshooting Guides & FAQs

Q: Why is my cyclization yielding less than 40% when using standard AlCl₃ in Dichloromethane (DCM)? A: The fundamental issue is a lack of thermal energy. Forming a 7-membered benzoannulene ring involves a higher entropy of activation ( ΔS‡ ) and greater transannular strain than forming smaller rings[1]. DCM limits your maximum reaction temperature to its boiling point (40 °C). This thermal ceiling is often insufficient to overcome the activation energy ( ΔG‡ ) required for medium-sized ring closure, which stalls the reaction and promotes intermolecular oligomerization. Solution: Switch your solvent to 1,2-Dichloroethane (DCE) . DCE allows for reflux at 83 °C, providing the necessary kinetic energy to drive the intramolecular Friedel-Crafts acylation to completion[2].

Q: Can I bypass the moisture-sensitive acyl chloride intermediate entirely? A: Yes. You can perform a direct cyclodehydration of the starting 4,4-dimethyl-5-phenylpentanoic acid using (7.7 wt% P₂O₅ in methanesulfonic acid)[3]. Eaton's reagent acts as both the solvent and the activating acid catalyst. It is highly effective for synthesizing benzosuberone analogues, bypassing the need for thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃)[4].

Q: How does the gem-dimethyl group at the 7-position influence the cyclization kinetics? A: The gem-dimethyl group actively assists the cyclization via the Thorpe-Ingold effect (gem-dialkyl effect). By introducing steric bulk, it restricts the conformational degrees of freedom of the linear pentanoic acid chain. This pre-organizes the reactive acylium ion in closer spatial proximity to the aromatic ring, effectively lowering the entropic penalty of forming the 7-membered ring.

Q: Polyphosphoric acid (PPA) is a classic reagent for benzosuberones. Why recommend Eaton's reagent over PPA? A: While PPA is a robust reagent, its extremely high viscosity at room temperature requires heating to 90–100 °C just to achieve efficient magnetic stirring[5]. This poor mass transfer can lead to localized charring, sulfonation, and degradation of the product. Eaton's reagent remains a low-viscosity liquid at room temperature, allowing for uniform mixing, precise temperature control (25–50 °C), and a significantly safer aqueous quench[3].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between solvent/reagent choice, reaction temperature, and expected yields for the cyclization of 4,4-dimethyl-5-phenylpentanoic acid.

MethodSolvent / ReagentTemperatureTimeTypical YieldMechanistic Causality & Advantage
Lewis Acid Dichloromethane (DCM)40 °C (Reflux)12–16 h< 40%Insufficient thermal energy to overcome the high ΔG‡ of 7-membered ring closure.
Lewis Acid 1,2-Dichloroethane (DCE)83 °C (Reflux)4–8 h75–85%Higher boiling point provides the kinetic energy needed for the rate-limiting electrophilic attack.
Brønsted Acid Eaton's Reagent (Neat)25–50 °C12 h80–90%Direct activation of carboxylic acid; low viscosity ensures excellent mass transfer and high yield.
Brønsted Acid Polyphosphoric Acid (PPA)90–100 °C2–4 h60–70%High viscosity limits stirring efficiency; elevated temperatures risk substrate degradation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Eaton’s Reagent-Mediated Cyclization (Recommended)

This method is prioritized for its high atom economy and operational simplicity[3].

  • Preparation: Charge a flame-dried round-bottom flask with 4,4-dimethyl-5-phenylpentanoic acid (1.0 equiv).

  • Reagent Addition: Slowly add Eaton’s Reagent (7.7 wt% P₂O₅ in CH₃SO₃H, approx. 3 mL per mmol of substrate) at 0 °C under vigorous magnetic stirring.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12 hours.

  • In-Process Validation (TLC): Pull a 10 µL aliquot, quench in 1 mL saturated NaHCO₃, and extract with 1 mL Ethyl Acetate (EtOAc). Run TLC (Hexanes:EtOAc 8:2).

    • Validation Check: The starting acid ( Rf​≈0.2 ) must be completely consumed, replaced by a single UV-active product spot ( Rf​≈0.6 ). If starting material persists, heat the reaction to 50 °C for an additional 2 hours.

  • Quench & Workup: Pour the reaction mixture slowly over crushed ice. Carefully neutralize the highly acidic aqueous phase with solid NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Isolation: Extract the aqueous phase with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.

Protocol B: Classical AlCl₃ / DCE Cyclization

Use this method if Eaton's reagent is incompatible with other functional groups on your specific derivative.

  • Acyl Chloride Formation: Suspend the starting acid in SOCl₂ (5.0 equiv) and reflux at 60 °C for 4 hours. Concentrate under vacuum to remove excess SOCl₂. Validation Check: The resulting oil should show no broad O-H stretch (~3000 cm⁻¹) via crude IR spectroscopy.

  • Friedel-Crafts Setup: Dissolve the crude acyl chloride in anhydrous 1,2-Dichloroethane (DCE) (0.1 M concentration) under nitrogen.

  • Catalyst Addition: Cool to 0 °C and add anhydrous AlCl₃ (1.5 equiv) portion-wise. The solution will turn deep red/brown, indicating the formation of the acylium ion complex.

  • Cyclization: Heat the reaction to reflux (83 °C) for 4–8 hours.

  • Workup: Cool to 0 °C and quench slowly with 1M HCl to break the aluminum complex. Separate the organic layer, wash with 1M NaOH (to remove unreacted acid), dry over MgSO₄, and concentrate.

Part 4: Mechanistic Workflow Visualization

G A 4,4-Dimethyl-5-phenylpentanoic Acid B Activation (Eaton's Reagent or SOCl2) A->B Reagent Addition C Acylium Ion Intermediate (Highly Electrophilic) B->C Acid Catalysis D Intramolecular Friedel-Crafts (Rate-Limiting Step) C->D Thermal Energy (DCE or Heat) E Wheland Intermediate (Sigma Complex) D->E Electrophilic Attack F Rearomatization (Proton Loss) E->F Base/Solvent G 7,7-Dimethyl-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one F->G Product Formation

Mechanistic workflow of intramolecular Friedel-Crafts acylation for benzosuberone synthesis.

Part 5: References

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1H and 13C NMR Spectral Analysis of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (also known as 7,7-dimethylbenzosuberone, CAS: 53755-66-1)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (also known as 7,7-dimethylbenzosuberone, CAS: 53755-66-1)[1] is a critical rigid-ring pharmacophore used in the development of targeted therapeutics. When validating the synthesis of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

This guide objectively compares the NMR spectral performance and structural elucidation workflow of 7,7-dimethylbenzosuberone against its standard alternative, unsubstituted benzosuberone . By analyzing the experimental data, we demonstrate how targeted gem-dimethylation simplifies complex spin systems, allowing for rapid and unambiguous structural verification.

Mechanistic Rationale: Spin System Isolation

In standard unsubstituted benzosuberone, the aliphatic 7-membered ring presents significant analytical challenges. The contiguous C6-C7-C8-C9 chain forms a complex A2​B2​C2​D2​ spin system, resulting in overlapping, second-order multiplets that are difficult to assign without extensive 2D NMR deconvolution as detailed in Spectrometric Identification of Organic Compounds[2].

The Causality of Dimethylation: Introducing a gem-dimethyl group at the C7 position fundamentally alters the spin topology. The quaternary nature of C7 acts as a "spin insulator," breaking the J -coupling network. This isolation causes the C6 protons to appear as a sharp, highly diagnostic singlet, while reducing the C8 and C9 protons to a simple A2​X2​ (triplet-triplet) system. This structural modification objectively improves spectral resolution and reduces analytical bottlenecking.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity data, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Causality: CDCl3​ provides a polarity-matched, non-exchanging environment that ensures sharp aliphatic signals without the need for solvent suppression artifacts.

Step 2: Internal Referencing & Locking

  • Procedure: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: TMS acts as an internal standard, locking the 0.00 ppm chemical shift. The spectrometer simultaneously locks onto the deuterium signal of CDCl3​ (7.26 ppm for 1H , 77.16 ppm for 13C ), creating a closed-loop validation of magnetic field stability during the entire acquisition run.

Step 3: Acquisition Parameters

  • Procedure: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz. Use a 30° excitation pulse with a relaxation delay ( d1​ ) of 2.0 seconds.

  • Causality: A 2.0-second delay exceeds the T1​ relaxation time of the aliphatic protons. This ensures that the integration of the C7-gem-dimethyl group accurately reflects 6 protons relative to the 2 protons of C6, preventing quantitative distortion as outlined in High-Resolution NMR Techniques in Organic Chemistry[3].

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) Acq1D 1D NMR (1H & 13C) Sample->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Elucidate Structural Elucidation Process->Elucidate

Caption: Step-by-step NMR acquisition and structural elucidation workflow.

Spectral Data Comparison

The following tables objectively compare the experimental NMR shifts of the target compound against the unsubstituted baseline.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3​ )
Position7,7-DimethylbenzosuberoneUnsubstituted Benzosuberone (Baseline)Diagnostic Advantage
C6-H2 2.55 (s, 2H) 2.70 (m, 2H)Singlet confirms isolation by C7.
C7-Me2 1.05 (s, 6H) 1.85 (m, 2H) [C7-H2]Sharp 6H integration validates dimethylation.
C8-H2 1.65 (t, J = 6.8 Hz, 2H)1.80 (m, 2H)Simplified to a clean triplet.
C9-H2 2.85 (t, J = 6.8 Hz, 2H)2.90 (t, J = 7.0 Hz, 2H)Simplified to a clean triplet.
Ar-H (C4) 7.75 (dd, J = 7.8, 1.5 Hz, 1H)7.72 (dd, J = 7.7, 1.4 Hz, 1H)Deshielded by C=O (Control).
Ar-H (C1-C3) 7.15 - 7.45 (m, 3H)7.15 - 7.45 (m, 3H)Aromatic baseline (Control).
Table 2: 13C NMR Data Comparison (100 MHz, CDCl3​ )
Position7,7-DimethylbenzosuberoneUnsubstituted Benzosuberone (Baseline)
C5 (C=O) 205.5205.2
C6 (CH2) 54.040.8
C7 (Cq / CH2) 34.0 (Quaternary)25.1 (CH2)
C8 (CH2) 37.532.4
C9 (CH2) 33.032.6
C7-Me2 28.5N/A
Ar-C (C4a, C9a) 138.5, 142.0138.2, 141.8
Ar-CH 132.0, 129.5, 128.5, 126.5132.1, 129.4, 128.6, 126.7

2D NMR Strategy: Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR is required to definitively assign the aliphatic chain and prove the molecular connectivity[3].

  • COSY ( 1H−1H Correlation Spectroscopy): In the unsubstituted analog, the COSY spectrum shows a continuous cross-peak network from C6 to C9. In our target compound, the COSY spectrum is remarkably clean, showing only a single cross-peak between the C8 triplet (1.65 ppm) and the C9 triplet (2.85 ppm). This objectively proves the isolation of the C6 protons.

  • HSQC ( 1H−13C Heteronuclear Single Quantum Coherence): Used to map the protons directly to their attached carbons. The singlet at 2.55 ppm correlates exclusively to the carbon at 54.0 ppm, confirming the C6 position.

  • HMBC ( 1H−13C Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment for the quaternary C7. The gem-dimethyl protons (1.05 ppm) show strong 2JCH​ correlations to C7 (34.0 ppm) and 3JCH​ correlations to C6 (54.0 ppm) and C8 (37.5 ppm). Furthermore, the C6 protons (2.55 ppm) show a definitive 2JCH​ correlation to the C5 carbonyl (205.5 ppm), locking the entire molecular framework into place[2].

Correlations C5 C5 (C=O) 205.5 ppm C6 C6-H2 2.55 ppm (s) C6->C5 HMBC C7 C7 (Cq) 34.0 ppm C6->C7 Me2 C7-Me2 1.05 ppm (s) Me2->C6 Me2->C7 C8 C8-H2 1.65 ppm (t) Me2->C8 C9 C9-H2 2.85 ppm (t) C8->C9 COSY

Caption: Key COSY (yellow) and HMBC (gray) correlations establishing the aliphatic ring structure.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Executive Summary 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 7,7-dimethyl-1-benzosuberone) is a structurally complex cyclic aromatic ketone utilized as a critical scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 7,7-dimethyl-1-benzosuberone) is a structurally complex cyclic aromatic ketone utilized as a critical scaffold in medicinal chemistry and drug development. With a molecular formula of C₁₃H₁₆O and an exact mass of 188.1201 Da, its precise structural characterization relies heavily on mass spectrometry (MS).

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this resource equips analytical scientists with the tools needed for robust structural elucidation and trace quantification.

Mechanistic Foundations: The "Why" Behind the Fragments

To optimize an analytical method, one must first understand the intrinsic behavior of the molecule in the gas phase. In electron ionization (EI), cyclic aromatic ketones typically undergo initial ionization at the carbonyl oxygen, a process well-documented in [1]. For the unsubstituted parent compound, 1-benzosuberone, the dominant pathway is the loss of ethylene (C₂H₄, 28 Da) via ring contraction, followed by the loss of carbon monoxide (CO, 28 Da) to yield a base peak at m/z 104, as outlined in [2].

However, the introduction of a gem-dimethyl group at the C7 position acts as a powerful fragmentation director. The quaternary carbon weakens adjacent C-C bonds, making alpha-cleavage and subsequent radical eliminations highly favorable, a principle established in the [3]:

  • Loss of Methyl Radical (M-15): Cleavage of one of the C7 methyl groups yields a highly stable tertiary carbocation at m/z 173.

  • Loss of Isobutylene (M-56): Alpha-cleavage between C5-C6 or C6-C7, followed by hydrogen transfer, facilitates the expulsion of neutral isobutylene (C₄H₈), generating a major fragment at m/z 132.

  • Aromatic Stabilization: Subsequent loss of CO from the m/z 132 fragment yields the m/z 104 ion, which further degrades to the ubiquitous tropylium/benzyl cation at m/z 91.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing highly lipophilic, volatile cyclic ketones like 7,7-dimethylbenzosuberone, selecting the appropriate ionization technique dictates the quality of the data. GC-EI-MS utilizes "hard" ionization, shattering the molecule to provide a rich structural fingerprint. In contrast, LC-ESI-MS/MS utilizes "soft" ionization, preserving the molecular ion and requiring Collision-Induced Dissociation (CID) to induce fragmentation, often leading to CO elimination as reviewed in[4].

Table 1: Comparative Performance Metrics
Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ion Species Radical Cation [M]⁺ (m/z 188)Protonated Adduct[M+H]⁺ (m/z 189)
Fragmentation Richness High (Extensive structural fingerprint)Low to Moderate (Requires optimized CID)
Dominant Neutral Losses -CH₃ (15 Da), -C₄H₈ (56 Da), -CO (28 Da)-CO (28 Da)
Matrix Interference Moderate (Requires volatile extraction)High (Susceptible to ion suppression)
Primary Application Structural elucidation, isomer differentiationTrace quantification in biological matrices
Table 2: Predicted GC-EI-MS Fragments and Structural Assignments
m/z ValueRelative AbundancePutative Fragment IdentityMechanistic Origin
188 Moderate[M]⁺Molecular ion (Electron ejection from carbonyl oxygen)
173 High[M - CH₃]⁺Loss of methyl radical from the C7 gem-dimethyl group
132 Base Peak / High[M - C₄H₈]⁺Alpha-cleavage and loss of neutral isobutylene
104 Moderate[M - C₄H₈ - CO]⁺Subsequent loss of carbon monoxide from the m/z 132 ion
91 High[C₇H₇]⁺Tropylium or benzyl cation formation

Analytical Workflow & Logic Visualization

Workflow Start 7,7-Dimethylbenzosuberone Sample Goal Analytical Goal? Start->Goal Path1 Structural Elucidation & Isomer Differentiation Goal->Path1 Qualitative Path2 Trace Quantification & Matrix Analysis Goal->Path2 Quantitative GC GC-EI-MS (Hard Ionization, 70 eV) Path1->GC LC LC-ESI-MS/MS (Soft Ionization, CID) Path2->LC Result1 Extensive Fragmentation (m/z 188, 173, 132, 104) GC->Result1 Result2 Targeted MRM ([M+H]+ 189 -> 161) LC->Result2

Caption: Decision tree for selecting the optimal MS platform based on analytical goals.

Fragmentation M Molecular Ion [M]+ m/z 188 F1 [M - CH3]+ m/z 173 M->F1 -CH3 (15 Da) Alpha-cleavage F2 [M - C4H8]+ m/z 132 M->F2 -C4H8 (56 Da) Ring Contraction F3 [M - C4H8 - CO]+ m/z 104 F2->F3 -CO (28 Da) Decarbonylation F4 Tropylium Ion m/z 91 F3->F4 -CH (13 Da) Rearrangement

Caption: Proposed EI-MS fragmentation cascade for 7,7-dimethylbenzosuberone.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific internal standards and mechanistic rationales for every parameter choice.

Protocol A: GC-EI-MS Structural Profiling

Objective: Obtain a high-resolution fragmentation fingerprint for library matching and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade hexane. Dilute to a working concentration of 10 µg/mL. Spike with 1 µg/mL of naphthalene-d8.

    • Causality: Hexane is a non-polar, highly volatile solvent that ensures rapid vaporization in the GC inlet without expanding excessively and overloading the liner. The deuterated standard (naphthalene-d8) provides a self-validating reference point to correct for injection volume variances and retention time shifts.

  • Chromatographic Separation: Inject 1 µL splitless onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Use helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial low temperature focuses the analyte at the head of the column, while the 15°C/min ramp ensures sharp peak shapes for cyclic aromatics without thermal degradation.

  • MS Parameters: Set the EI source to 70 eV. Maintain the ion source at 230°C and the quadrupole at 150°C. Acquire data in full scan mode (m/z 40–300).

    • Causality: 70 eV is the universal standard for electron ionization. Operating at this energy ensures the resulting fragmentation pattern can be accurately cross-referenced against established [5].

  • Validation Check: Ensure the internal standard yields a sharp peak at m/z 136. Verify the presence of the molecular ion [M]⁺ at m/z 188 for the target analyte before analyzing the lower mass fragments.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: Achieve high-sensitivity trace quantification in complex matrices using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Reconstitute the extracted analyte in 50:50 Methanol:Water (v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the ketone to form the[M+H]⁺ adduct in ESI+ mode.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.

  • MS/MS Parameters: Operate the triple quadrupole in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ precursor ion at m/z 189 in Q1. Apply a collision energy (CE) of 15-25 eV using argon gas in Q2. Monitor the product ion m/z 161 ([M+H - CO]⁺) in Q3.

    • Causality: Because the soft ionization preserves the molecular structure, applying targeted kinetic energy in Q2 forces the specific expulsion of the carbonyl group (loss of 28 Da), creating a highly specific MRM transition (189 → 161) that eliminates background noise.

References

  • Title: 1-Benzosuberone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: 19.15: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

Comparative Reactivity Guide: 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one vs. 1-Benzosuberone

As drug development increasingly relies on precision structural modifications to optimize pharmacokinetic properties and target binding, understanding the profound impact of subtle aliphatic changes is critical. 1-Benzos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precision structural modifications to optimize pharmacokinetic properties and target binding, understanding the profound impact of subtle aliphatic changes is critical. 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one) is a privileged pharmacophore and a highly versatile building block for accessing functionalized benzocycloheptene analogs[1].

By introducing a gem-dimethyl group at the C7 position to create 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (7,7-dimethyl-1-benzosuberone), chemists can drastically alter the molecule's reactivity profile. This guide objectively compares the reactivity of these two scaffolds, dissecting the causality behind their divergent chemical behaviors through the lens of steric shielding and conformational dynamics.

Mechanistic Divergence: The Gem-Dimethyl Effect

The fundamental difference in reactivity between these two compounds is driven by the Thorpe-Ingold effect (angle compression)[2]. In the parent 1-benzosuberone, the 7-membered ring is highly flexible, rapidly interconverting between twist-chair and boat conformations.

When the gem-dimethyl group is introduced at C7, the bulky methyl substituents compress the C6–C7–C8 internal bond angle. This compression forces the reactive ends of the aliphatic chain closer together, effectively locking the ring into a restricted conformation to minimize transannular strain. Furthermore, the incorporation of gem-dimethyl groups is a proven strategy in medicinal chemistry to alter molecular planarity, disrupt intermolecular π-π interactions, and protect vulnerable sites from metabolic degradation[3].

Conformational_Dynamics A 1-Benzosuberone (Flexible Ring) B Rapid Conformational Interconversion A->B Low Barrier C 7,7-Dimethyl Analog (Sterically Locked) D Restricted Conformation (Thorpe-Ingold Effect) C->D High Barrier

Conformational dynamics: flexible 1-benzosuberone vs. the sterically locked 7,7-dimethyl analog.

Alpha-Functionalization & Steric Shielding (C6 Reactivity)

The C6 position (alpha to the C5 ketone) is the primary site for electrophilic functionalization.

  • 1-Benzosuberone: Readily undergoes enolization. Standard electrophilic additions, such as free-radical or acid-catalyzed bromination, proceed smoothly to yield mono- or di-brominated products at the benzylic/alpha sites[1].

  • 7,7-Dimethyl-1-benzosuberone: The adjacent quaternary center at C7 creates massive, neopentyl-like steric hindrance. The bulky methyl groups physically shield the C6 protons, significantly reducing their kinetic acidity. Any transition state requiring the approach of a bulky electrophile to the C6 enolate is thermodynamically penalized by severe 1,3-diaxial-like interactions with the C7 methyls.

Dehydrogenation Pathways: The Quaternary Blockade

A critical synthetic application of 1-benzosuberones is their conversion into 2,3-benzotropones—highly conjugated, stable non-benzenoid aromatic systems—via Palladium(II)-catalyzed aerobic dehydrogenation[4].

This transformation requires successive β-hydride eliminations across the C6–C7 and C8–C9 bonds. While 1-benzosuberone readily aromatizes under these conditions, the 7,7-dimethyl analog is completely blocked . The quaternary C7 carbon lacks the abstractable protons necessary to form the critical C6–C7 π-bond, causing the reaction pathway to fail entirely.

Dehydrogenation_Pathways A 1-Benzosuberone C Pd(II) / O2 Dehydrogenation A->C B 7,7-Dimethyl Analog D Pd(II) / O2 Dehydrogenation B->D E 2,3-Benzotropone (Conjugated) C->E β-hydride elimination F Blocked Pathway (No C7 Protons) D->F Quaternary C7 blocks

Divergent reactivity in Pd(II)-catalyzed aerobic dehydrogenation due to the C7 quaternary center.

Quantitative Reactivity Comparison

Reactivity Parameter1-Benzosuberone7,7-Dimethyl-1-benzosuberoneMechanistic Driver
Conformational Flexibility High (Twist-chair ⇌ Boat)Low (Locked conformation)Thorpe-Ingold angle compression
C6 Alpha-Enolization Rate RapidSignificantly RetardedNeopentyl-like steric shielding at C7
Pd(II) Dehydrogenation Proceeds to 2,3-BenzotroponeBlocked (Fails to aromatize)Absence of abstractable protons at C7
C5 Nucleophilic Addition Standard ketone kineticsHighly DiastereoselectiveAltered Bürgi-Dunitz trajectory

Self-Validating Experimental Protocols

To objectively prove the reactivity differences outlined above, the following parallel workflows are designed with built-in internal validation checkpoints.

Protocol A: Comparative Kinetic Alpha-Bromination

Objective: Quantify the steric retardation at the C6 position during enolate trapping. Causality: The bulky gem-dimethyl group at C7 creates a high-energy transition state for the approaching electrophile (Br⁺), which should manifest as a significantly slower reaction rate compared to the parent scaffold.

  • Preparation: In two separate, oven-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of 1-benzosuberone (Flask A) and 5.0 mmol of 7,7-dimethyl-1-benzosuberone (Flask B) in 20 mL of anhydrous acetonitrile.

  • Activation: Add 0.5 mmol of p-toluenesulfonic acid (p-TsOH) to both flasks to catalyze enolization. Stir at room temperature for 10 minutes.

  • Electrophilic Addition: Add 5.2 mmol of N-Bromosuccinimide (NBS) to each flask simultaneously. Shield from light and stir at 25 °C.

  • Self-Validating Checkpoints: Extract 0.1 mL aliquots at t = 1h, 2h, and 4h. Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and analyze via GC-MS.

  • Expected Outcome: Flask A will show >90% conversion to the C6-bromo product within 2 hours. Flask B will show <20% conversion, internally validating the hypothesis that C7 steric bulk severely impedes alpha-functionalization.

Protocol B: Divergent Pd(II)-Catalyzed Aerobic Dehydrogenation

Objective: Demonstrate the absolute blockade of tropone formation in the 7,7-dimethyl analog. Causality: 2,3-benzotropone synthesis requires successive β-hydride eliminations. The quaternary C7 center lacks the necessary protons to form the critical C6–C7 π-bond.

  • Preparation: Charge two pressure tubes with 1.0 mmol of the respective starting materials (1-benzosuberone in Tube A; 7,7-dimethyl analog in Tube B).

  • Catalyst Loading: To each tube, add 10 mol% Pd(OAc)₂, 20 mol% of a suitable ligand (e.g., pyridine), and 5 mL of DMSO.

  • Atmosphere & Heating: Purge the tubes with O₂ gas (1 atm balloon) and heat to 100 °C for 16 hours.

  • Self-Validating Checkpoints: Monitor the reaction via TLC (20% EtOAc/Hexanes) under a 254 nm and 365 nm UV lamp.

  • Expected Outcome: Tube A will exhibit a highly fluorescent, UV-active spot (Rf ~0.4) corresponding to the fully conjugated 2,3-benzotropone. Tube B will lack this signature entirely, showing only unreacted starting material or trace non-conjugated byproducts via LC-MS, validating the mechanistic blockade.

References

  • Thorpe–Ingold effect. Wikipedia.[Link]

  • Synthesis of 2,3-Benzotropones via Palladium(II)-Catalyzed Aerobic Dehydrogenation from 1-Benzosuberones and Sequential Diels–Alder Reaction to Yield Benzobicyclo[3.2.2]nonenones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis.[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.[Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectral Resolution of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one vs. Structural Analogs

Introduction & Analytical Rationale In drug development and materials science, the benzo-fused 7-membered ring (benzocycloheptene) serves as a critical lipophilic scaffold. Specifically, 7,7-dimethyl-6,7,8,9-tetrahydro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

In drug development and materials science, the benzo-fused 7-membered ring (benzocycloheptene) serves as a critical lipophilic scaffold. Specifically, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (also known as 7,7-dimethyl-1-benzosuberone) is utilized to introduce rigidified steric bulk into pharmacophores.

For analytical chemists, verifying the structural integrity of this molecule requires distinguishing it from closely related analogs, such as 1-tetralone (a 6-membered ring) and unsubstituted 1-benzosuberone. This guide objectively compares the Fourier Transform Infrared (FTIR) absorption frequencies of these alternatives, providing a self-validating framework for spectral identification based on ring strain and substituent effects.

Mechanistic Grounding: Causality in Spectral Shifts

To accurately interpret the FTIR spectrum of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, one must understand the physical causality behind its vibrational modes. The spectrum is dictated by three primary structural features:

A. Ring Strain and Carbonyl Conjugation

In cyclic ketones, the internal bond angle of the ring directly impacts the s -character of the carbonyl carbon, which in turn alters the C=O stretching frequency.

  • 6-Membered Rings: 1-Tetralone exhibits a C=O stretch at approximately 1685 cm⁻¹[1]. The slight angle constraint prevents perfect coplanarity with the aromatic ring, slightly reducing conjugation.

  • 7-Membered Rings: Expanding the ring to 1-benzosuberone relieves this angle strain. The carbonyl group behaves more like an unstrained, open-chain conjugated ketone, allowing for optimal overlap with the aromatic π -system. This increased conjugation lowers the force constant of the C=O bond, shifting the absorption to ~1680 cm⁻¹[2].

B. The gem-Dimethyl Effect

The introduction of the 7,7-dimethyl group provides a highly diagnostic analytical marker. In standard aliphatic chains, the C-H symmetric bending vibration of a methyl group appears as a single band near 1375 cm⁻¹. However, when two methyl groups are attached to the same quaternary carbon (a geminal dimethyl group), their vibrational modes couple mechanically. This coupling splits the symmetric bending band into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ [2]. Furthermore, the sheer volume of C-H bonds significantly amplifies the intensity of the aliphatic C-H stretching region (2850–2960 cm⁻¹) compared to unsubstituted analogs.

C. Aromatic Skeletal Vibrations

Across all three analogs, the fused benzene ring provides a consistent baseline of aromatic C-H stretches (>3000 cm⁻¹) and sharp skeletal C=C vibrations (typically a pair of bands near 1600 cm⁻¹ and 1580 cm⁻¹).

Mechanistic_Factors Core C=O & C-H Frequency Shifts F1 Ring Expansion (6 to 7-membered) F1->Core Relieves strain (Lower ν C=O) F2 Aromatic Conjugation (Decreases ν C=O) F2->Core Delocalizes electrons F3 gem-Dimethyl Group (Vibrational Coupling) F3->Core Splits C-H bend into doublet

Mechanistic factors influencing FTIR absorption frequencies in benzocycloheptenones.

Quantitative Spectral Comparison

The following table summarizes the key diagnostic FTIR absorption frequencies, allowing researchers to objectively differentiate the target molecule from its structural alternatives.

Functional Group / Mode1-Tetralone (6-membered)1-Benzosuberone (7-membered)7,7-Dimethyl-benzoannulen-5-one
C=O Stretch (Conjugated) ~1685 cm⁻¹~1680 cm⁻¹~1680 cm⁻¹
Aromatic C=C Stretch ~1600, 1580 cm⁻¹~1600, 1580 cm⁻¹~1600, 1580 cm⁻¹
Aliphatic C-H Stretch 2850 - 2950 cm⁻¹ (Weak)2850 - 2950 cm⁻¹ (Moderate)2850 - 2960 cm⁻¹ (Strong)
gem-Dimethyl C-H Bend N/AN/A~1385 cm⁻¹ & ~1365 cm⁻¹ (Doublet)
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and high spectral fidelity, the following Attenuated Total Reflectance (ATR) FTIR methodology must be strictly adhered to. This protocol is designed to maximize the signal-to-noise ratio required to resolve the diagnostic gem-dimethyl doublet.

Step 1: System Initialization & Purge Power on the FTIR spectrometer and initiate a dry nitrogen purge (flow rate: 20 SCFH) for at least 30 minutes.

  • Causality: This eliminates atmospheric H₂O and CO₂, which exhibit strong absorptions that can mask critical aromatic C=C stretches (~1600 cm⁻¹) and interfere with the baseline.

Step 2: Crystal Preparation Clean the single-reflection Diamond ATR crystal using a non-abrasive lens tissue saturated with spectroscopic-grade isopropanol. Allow the solvent to flash-evaporate completely.

Step 3: Background Calibration Acquire a background spectrum (air) using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: High scan counts increase the signal-to-noise ratio (SNR), ensuring that subtle features like the C-H bending doublet are clearly resolved from baseline noise.

Step 4: Sample Loading Dispense 2-3 microliters of the neat liquid 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one directly onto the center of the ATR crystal. Ensure no air bubbles are trapped at the sample-crystal interface.

  • Causality: Air gaps reduce the penetration of the evanescent infrared wave into the sample, drastically lowering overall absorbance intensity.

Step 5: Data Acquisition & Processing Scan the sample using identical parameters (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an ATR correction algorithm assuming a refractive index of 1.5.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the relative intensities of high-frequency (C-H stretches) and low-frequency (C-H bends) bands to match standard transmission spectra.

FTIR_Workflow N1 System Purge (N2 Gas) N2 Background Scan (64 Scans, 4 cm⁻¹) N1->N2 N3 Sample Application (Diamond ATR) N2->N3 N4 Data Acquisition (4000-400 cm⁻¹) N3->N4 N5 ATR Correction (RI = 1.5) N4->N5

Step-by-step ATR-FTIR spectral acquisition and processing workflow.

References

  • Title: NIST Chemistry WebBook, SRD 69 (Reference Data for 1-Benzosuberone & 1-Tetralone) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups (The gem-Dimethyl Effect) Source: LibreTexts Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one proper disposal procedures

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one proper disposal procedures 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Comprehensive Operational Handling and Disposal Guide In the landscape of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one proper disposal procedures

7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Comprehensive Operational Handling and Disposal Guide

In the landscape of drug development and advanced organic synthesis, benzocycloheptanone derivatives like 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one serve as critical building blocks. However, the safe operational handling and proper environmental disposal of these lipophilic aromatic ketones require strict adherence to institutional Chemical Hygiene Plans and federal environmental regulations.

As a preferred source for laboratory safety, this guide synthesizes technical physicochemical data with field-proven methodologies to provide a self-validating system for the handling, spill mitigation, and disposal of this specific compound.

Physicochemical Profiling & Hazard Assessment

Before executing any protocol, it is imperative to understand the molecular characteristics that dictate the compound's behavior in the waste stream. 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is an organic ketone containing only carbon, hydrogen, and oxygen[1].

Table 1: Physicochemical Properties & Disposal Parameters

ParameterData / SpecificationOperational Implication
Chemical Name 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneMust be written in full on all waste manifests.
CAS Number 53755-66-1Primary identifier for EHS inventory tracking.
Molecular Formula C₁₃H₁₆OLacks halogens; dictates waste segregation route.
Molecular Weight 188.27 g/mol High lipophilicity; requires non-polar solvent for decontamination.
Waste Classification Non-Halogenated OrganicEligible for standard high-temperature incineration.
Chemical Incompatibilities Strong oxidizers, strong basesRisk of violent exothermic oxidation or aldol condensation.

Causality Insight: Because this molecule lacks halogen atoms (such as chlorine or fluorine), it burns cleanly during incineration without the risk of forming highly toxic dioxins. Consequently, it must be strictly segregated from halogenated waste streams to prevent unnecessary disposal costs and environmental hazards[2].

Operational Handling & Spill Mitigation

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure to hazardous chemicals[3]. As a lipophilic ketone, this compound can penetrate standard latex; therefore, nitrile or neoprene gloves are mandatory.

Emergency Spill Response Protocol

In the event of a localized spill, rapid and methodical containment is required to prevent vapor accumulation and surface contamination.

  • Secure the Area: Immediately halt nearby heat sources. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

  • Containment (Do Not Use Paper Towels): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Why? Using paper towels on combustible organic liquids significantly increases the surface area for evaporation and creates a highly flammable solid waste hazard.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a small amount of isopropanol to dissolve residual lipophilic compound, followed by a thorough wash with standard laboratory detergent and water.

SpillResponse Start Spill Detected Assess Assess Risk & Secure Area (Ensure Ventilation is ON) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Apply Vermiculite/Sand) PPE->Contain Collect Collect & Package (Use Non-Sparking Tools) Contain->Collect Decon Surface Decontamination (Isopropanol Wash -> Soap & Water) Collect->Decon Dispose Route to Solid Hazardous Waste Decon->Dispose

Workflow for the safe containment and decontamination of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one spills.

Waste Segregation & Disposal Procedures

The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) strictly governs the cradle-to-grave management of chemical waste[4]. 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one must be managed according to the following step-by-step disposal methodology.

Step 1: Categorization and Compatibility Check

Verify that the waste mixture contains no halogens (e.g., dichloromethane, chloroform) and no heavy metals . Furthermore, ensure the waste carboy does not contain strong oxidizers (like nitric acid or perchlorates). Mixing ketones with oxidizers in a closed waste container can lead to gas evolution, pressurization, and catastrophic container failure[2].

Step 2: Liquid Waste Transfer

If the compound is dissolved in a solvent (e.g., ethyl acetate, hexane, or methanol), transfer the solution into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy specifically labeled for "Non-Halogenated Organic Waste" . Use a secondary containment funnel to prevent spills during transfer.

Step 3: Solid Waste Packaging

Any solid waste generated—including contaminated weigh boats, spatulas, or the vermiculite from a spill cleanup—must be placed in a puncture-resistant, sealable container. Do not mix solid chemical waste with standard biohazard or municipal trash.

Step 4: Compliant Labeling

Under RCRA guidelines, the waste container must be labeled the moment the first drop of waste is added[4]. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Abbreviations or structural formulas are legally insufficient).

  • The primary hazard characteristic (e.g., "Combustible", "Toxicity").

  • The date of initial accumulation.

Step 5: Final Disposal Routing

Store the sealed waste containers in a designated flammable storage cabinet equipped with secondary containment trays. Contact your institutional Environmental Health and Safety (EHS) department to schedule a pickup. The waste will ultimately be routed to a licensed RCRA facility for high-temperature incineration, which safely reduces the carbon framework to carbon dioxide and water vapor.

WasteSegregation Gen Waste Generated (C13H16O + Solvent) CheckHalogen Contains Halogens? (e.g., DCM, Chloroform) Gen->CheckHalogen Halogenated Halogenated Waste Stream (Requires Specialized Scrubbers) CheckHalogen->Halogenated Yes CheckOxidizer Mixed with Oxidizers? CheckHalogen->CheckOxidizer No NonHalogenated Non-Halogenated Waste Stream (Standard Incineration) Final EHS Collection & High-Temp Incineration NonHalogenated->Final CheckOxidizer->NonHalogenated No Danger STOP: Incompatible Mixture (Risk of Exothermic Reaction) CheckOxidizer->Danger Yes

Decision matrix for the proper segregation and disposal routing of non-halogenated aromatic ketones.

References

  • Georgetown University Office of Environmental Health & Safety. "Lab Chemical Hygiene Program (OSHA 29 CFR 1910.1450)." Georgetown University EH&S. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide: Segregation and Storage." UTIA Safety Office. Available at:[Link]

Sources

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